molecular formula C22H23BrN2O2S B15622997 Sulfonadyn-47

Sulfonadyn-47

Cat. No.: B15622997
M. Wt: 459.4 g/mol
InChI Key: ZYCDTZNHEUVRAI-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonadyn-47 is a useful research compound. Its molecular formula is C22H23BrN2O2S and its molecular weight is 459.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H23BrN2O2S

Molecular Weight

459.4 g/mol

IUPAC Name

N-[3-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]propyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C22H23BrN2O2S/c23-20-13-11-18(12-14-20)6-4-15-24-16-5-17-25-28(26,27)22-10-3-8-19-7-1-2-9-21(19)22/h1-4,6-14,24-25H,5,15-17H2/b6-4+

InChI Key

ZYCDTZNHEUVRAI-GQCTYLIASA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Determination of IC50 Value for Sulfonadyn-47, a Novel GTPase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the half-maximal inhibitory concentration (IC50) of Sulfonadyn-47, a novel sulfonamide-based compound, against a target GTPase. Due to the nascent stage of research on this compound, this document outlines a generalized yet detailed approach based on established biochemical assays for GTPase activity. The protocols and data presented herein are illustrative and intended to serve as a foundational framework for the experimental characterization of this and other similar small molecule inhibitors.

Introduction to this compound and GTPase Inhibition

Guanosine Triphosphatases (GTPases) are a superfamily of hydrolase enzymes that act as molecular switches in a vast array of critical cellular processes. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. Sulfonamide-containing compounds have shown promise as inhibitors of various enzymes.[1][2] this compound is a novel investigational molecule belonging to this class, designed to specifically modulate GTPase activity.

The inhibitory potential of a compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.[3] A lower IC50 value is indicative of a more potent inhibitor. This guide will detail the experimental procedures for determining the IC50 value of this compound against a representative GTPase, for the purpose of this guide, we will consider a member of the Rho GTPase family.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against a target GTPase, as would be determined by the subsequent experimental protocols. This data is for illustrative purposes and would be populated with experimental results.

Target GTPase Assay Type This compound IC50 (µM) Hill Slope
Recombinant Human RhoAPhosphate (B84403) Release Assay5.21.10.98
Recombinant Human Cdc42Nucleotide Exchange Assay12.80.90.95

Experimental Protocols

General Reagents and Materials
  • Purified, recombinant target GTPase (e.g., RhoA, Cdc42)

  • GTP (Guanosine 5'-triphosphate)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Microplate reader

GTPase Activity Assay (Phosphate Release Method)

This assay quantifies the intrinsic GTPase activity by measuring the amount of inorganic phosphate (Pi) released during GTP hydrolysis.[4][5]

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-inhibitor control.

  • Reaction Setup: In a 96-well plate, add 20 µL of the diluted this compound or control to each well.

  • Enzyme Addition: Add 20 µL of the target GTPase (e.g., 50 nM final concentration) to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of GTP (e.g., 100 µM final concentration) to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Phosphate Detection: Stop the reaction and measure the released inorganic phosphate using a malachite green-based detection reagent, such as PiColorLock™.[5] Add 50 µL of the detection reagent to each well.

  • Data Acquisition: After a 10-minute incubation at room temperature for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to phosphate concentrations using a standard curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[3]

Nucleotide Exchange Assay

This method measures the rate of exchange of fluorescently labeled GDP for GTP, which is a key step in GTPase activation. Inhibitors can affect this rate.

Protocol:

  • GTPase Labeling: Pre-load the target GTPase with a fluorescent GDP analog (e.g., mant-GDP) by incubation.

  • Compound Preparation: Prepare serial dilutions of this compound as described in the previous protocol.

  • Reaction Setup: In a 96-well plate, add the diluted inhibitor or control.

  • Enzyme Addition: Add the mant-GDP-loaded GTPase to each well.

  • Reaction Initiation: Initiate the nucleotide exchange by adding an excess of unlabeled GTP.

  • Data Acquisition: Monitor the decrease in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore. The rate of fluorescence decay corresponds to the rate of nucleotide exchange.

  • Data Analysis: Calculate the initial rate of nucleotide exchange for each inhibitor concentration. Plot the percentage of inhibition of the exchange rate against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

Simplified RhoA Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving the RhoA GTPase, a potential target for this compound.

RhoA_Signaling_Pathway Extracellular_Signal Extracellular Signal GPCR GPCR Extracellular_Signal->GPCR Activates GEF RhoGEF GPCR->GEF Activates RhoA_GDP RhoA-GDP (Inactive) GEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Effector Downstream Effector (e.g., ROCK) RhoA_GTP->Effector Activates GAP RhoGAP GAP->RhoA_GTP Stimulates Cellular_Response Cellular Response (e.g., Cytoskeletal Rearrangement) Effector->Cellular_Response Leads to Sulfonadyn_47 This compound Sulfonadyn_47->RhoA_GDP Inhibits (Hypothesized) Sulfonadyn_47->RhoA_GTP Inhibits (Hypothesized)

Caption: Simplified RhoA GTPase signaling pathway.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 value of this compound.

IC50_Workflow Start Start Prepare_Reagents Prepare Reagents (GTPase, Buffer, GTP) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilution of this compound Prepare_Reagents->Serial_Dilution Assay_Setup Set up Assay in 96-well Plate (Inhibitor + GTPase) Serial_Dilution->Assay_Setup Initiate_Reaction Initiate Reaction (Add GTP) Assay_Setup->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Detect_Signal Detect Signal (e.g., Absorbance/Fluorescence) Incubate->Detect_Signal Data_Analysis Data Analysis Detect_Signal->Data_Analysis Plot_Curve Plot Dose-Response Curve Data_Analysis->Plot_Curve Calculate_IC50 Calculate IC50 Value Plot_Curve->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for IC50 determination.

Conclusion

This technical guide provides a foundational framework for the characterization of the inhibitory activity of this compound against a target GTPase. The detailed protocols for GTPase activity assays and the visual representations of the relevant signaling pathway and experimental workflow are intended to facilitate the systematic evaluation of this and other novel GTPase inhibitors. The accurate determination of the IC50 value is a critical first step in the preclinical development of promising new therapeutic agents. It is important to note that IC50 values can be influenced by experimental conditions, and therefore, consistency in assay parameters is crucial for obtaining reproducible results.[6]

References

In Vivo Anticonvulsant Activity of Sulfonadyn-47 in Mice: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonadyn-47, a novel aryl sulfonamide, has emerged as a promising anticonvulsant agent. This document provides a comprehensive technical overview of its in vivo activity in murine models. This compound functions as a GTP competitive inhibitor of dynamin I GTPase, a key protein in synaptic vesicle endocytosis. By inhibiting dynamin I, this compound disrupts clathrin-mediated endocytosis, leading to a reduction in synaptic vesicle recycling and subsequent attenuation of excessive neurotransmission that characterizes seizure activity. This whitepaper details the experimental protocols utilized to assess its anticonvulsant efficacy, presents the available quantitative and qualitative data, and visualizes the proposed mechanism of action and experimental workflows.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to current therapeutic options, highlighting the urgent need for novel anticonvulsant drugs with distinct mechanisms of action. The sulfonamide class of compounds has a history of yielding clinically relevant drugs for various conditions, including epilepsy. This compound represents a new generation of sulfonamide-based drug candidates, specifically designed to target the machinery of synaptic transmission. Its unique mechanism, centered on the inhibition of dynamin I, offers a potential new avenue for the management of refractory seizures. This document serves as a technical guide for researchers and drug development professionals, consolidating the current knowledge on the in vivo anticonvulsant properties of this compound in mice.

Mechanism of Action: Inhibition of Synaptic Vesicle Endocytosis

This compound exerts its anticonvulsant effect by targeting dynamin I, a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis. In the presynaptic terminal, sustained neuronal firing necessitates the rapid recycling of synaptic vesicles to maintain a pool of neurotransmitter-filled vesicles for release. This process, known as synaptic vesicle endocytosis (SVE), is critically dependent on dynamin I.

This compound acts as a competitive inhibitor at the GTP-binding site of dynamin I. This inhibition prevents the conformational changes required for the "pinching off" of clathrin-coated pits, effectively halting the reformation of synaptic vesicles. The resulting depletion of the readily releasable pool of synaptic vesicles leads to a reduction in neurotransmitter release during high-frequency neuronal firing, thereby dampening the excessive synaptic transmission that underlies seizure activity.

G cluster_presynaptic Presynaptic Terminal cluster_inhibition Inhibitory Action cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrival Vesicle_Fusion Synaptic Vesicle Fusion & Exocytosis Action_Potential->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Clathrin_Coating Clathrin-Mediated Pit Formation Neurotransmitter_Release->Clathrin_Coating Membrane Recycling Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Synaptic Cleft Dynamin_I_Recruitment Dynamin I Recruitment Clathrin_Coating->Dynamin_I_Recruitment GTP_Hydrolysis GTP Hydrolysis Dynamin_I_Recruitment->GTP_Hydrolysis Vesicle_Scission Vesicle Scission GTP_Hydrolysis->Vesicle_Scission Synaptic_Vesicle_Reformation Synaptic Vesicle Reformation Vesicle_Scission->Synaptic_Vesicle_Reformation Sulfonadyn_47 This compound Inhibition Inhibition Sulfonadyn_47->Inhibition Inhibition->GTP_Hydrolysis Competitive Inhibition

Caption: Proposed signaling pathway of this compound. (Within 100 characters)

In Vivo Anticonvulsant Activity Data

The primary preclinical evaluation of this compound's anticonvulsant properties was conducted using the 6 Hertz (6 Hz) psychomotor seizure model in mice. This model is considered a valuable tool for identifying drugs effective against therapy-resistant partial seizures.

6 Hz Psychomotor Seizure Model

In this model, seizures are induced by a low-frequency, long-duration electrical stimulus delivered via corneal electrodes. The resulting seizure is characterized by a stun posture, forelimb clonus, and twitching of the vibrissae. The ability of a compound to prevent these seizure manifestations is a measure of its anticonvulsant activity.

Table 1: Anticonvulsant Activity of this compound in the 6 Hz Seizure Test in Mice

CompoundDose (mg/kg, i.p.)Seizure Threshold vs. Vehiclep-valueEfficacy Comparison
This compound10No significant increase> 0.05-
This compound30Significantly increased< 0.01-
This compound100Significantly increased< 0.0001Similar to Sodium Valproate (400 mg/kg)
Sodium Valproate400Significantly increased< 0.0001-
Vehicle-Baseline--

Data presented is based on published findings. Specific ED50 values for this compound are not yet publicly available.

Other Seizure Models and Neurotoxicity

To date, published data on the efficacy of this compound in other standard preclinical seizure models, such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests, are not available. Similarly, specific quantitative neurotoxicity data, such as the median toxic dose (TD50) from a rotorod assay, has not been reported. The tables below are provided as templates for future data acquisition.

Table 2: Anticonvulsant Activity of this compound in MES and PTZ Seizure Models in Mice (Template)

Seizure ModelCompoundED50 (mg/kg, i.p.)95% Confidence Interval
Maximal Electroshock (MES)This compoundData not availableData not available
Pentylenetetrazol (PTZ)This compoundData not availableData not available

Table 3: Neurotoxicity of this compound in the Rotorod Test in Mice (Template)

CompoundTD50 (mg/kg, i.p.)95% Confidence IntervalProtective Index (TD50/ED50 in 6 Hz test)
This compoundData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are the standard protocols for the key in vivo assays relevant to the evaluation of this compound.

6 Hz Psychomotor Seizure Test Protocol
  • Animals: Adult male albino mice (e.g., CF-1 strain), weighing 18-25 g, are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 20% DMSO in saline) and administered intraperitoneally (i.p.) at the desired doses (e.g., 10, 30, 100 mg/kg). A vehicle control group is also included.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the drug, typically 30-60 minutes post-administration.

  • Seizure Induction:

    • A drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas of the mice to reduce discomfort and ensure current conductivity.

    • Corneal electrodes are placed on the eyes.

    • An electrical stimulus of 6 Hz with a pulse width of 0.2 ms (B15284909) is delivered for a duration of 3 seconds using a constant current device. The current intensity is typically set at a predetermined convulsive current (e.g., 32 mA or 44 mA).

  • Observation: Immediately after stimulation, each mouse is placed in an observation chamber and observed for the presence or absence of seizure activity for at least 30 seconds.

  • Endpoint: Protection is defined as the absence of seizure activity, characterized by immobility, stun posture, forelimb clonus, and vibrissae twitching. The animal should resume normal exploratory behavior.

  • Data Analysis: The number of protected animals in each group is recorded, and the median effective dose (ED50) can be calculated using probit analysis. Statistical significance between groups is determined using appropriate statistical tests (e.g., Fisher's exact test or Chi-square test).

G Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Drug_Preparation Drug Preparation (this compound & Vehicle) Animal_Acclimatization->Drug_Preparation Drug_Administration Intraperitoneal (i.p.) Administration Drug_Preparation->Drug_Administration Pretreatment_Period Pre-treatment Period (e.g., 30-60 min) Drug_Administration->Pretreatment_Period Anesthesia Topical Corneal Anesthetic Application Pretreatment_Period->Anesthesia Stimulation 6 Hz Corneal Stimulation Anesthesia->Stimulation Observation Observation for Seizure Activity Stimulation->Observation Endpoint_Assessment Endpoint Assessment (Protection vs. Seizure) Observation->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the 6 Hz seizure test. (Within 100 characters)
Maximal Electroshock (MES) Seizure Test Protocol

  • Animals and Drug Administration: Similar to the 6 Hz test.

  • Seizure Induction:

    • Corneal electrodes are placed after the application of a topical anesthetic.

    • A high-frequency electrical stimulus (e.g., 60 Hz, 50-60 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).

  • Endpoint: The endpoint is the presence or absence of a tonic hindlimb extension. Protection is defined as the abolition of this response.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at various doses.

Pentylenetetrazol (PTZ) Seizure Test Protocol
  • Animals and Drug Administration: Similar to the 6 Hz test.

  • Seizure Induction:

    • Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered subcutaneously (s.c.) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg for mice).

  • Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures during the observation period.

  • Data Analysis: The ED50 is calculated based on the percentage of animals protected at different doses.

Rotorod Neurotoxicity Assay Protocol
  • Apparatus: A rotating rod apparatus is used. The speed of rotation is typically set at a constant rate (e.g., 6-10 rpm).

  • Training: Prior to the test, mice are trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).

  • Testing: At the time of peak drug effect, treated animals are placed on the rotating rod.

  • Endpoint: Neurotoxicity is indicated by the inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) in three consecutive trials.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit neurotoxicity, is calculated.

Conclusion and Future Directions

This compound demonstrates significant anticonvulsant activity in the 6 Hz psychomotor seizure model in mice, with an efficacy comparable to the established antiepileptic drug, sodium valproate. Its novel mechanism of action, the inhibition of dynamin I-mediated synaptic vesicle endocytosis, presents a promising new strategy for the treatment of epilepsy, particularly for drug-resistant forms.

To further delineate the therapeutic potential of this compound, future research should focus on:

  • Determining the ED50 of this compound in the 6 Hz model to provide a more precise measure of its potency.

  • Evaluating the anticonvulsant profile of this compound in a broader range of seizure models, including the MES and PTZ tests, to understand its spectrum of activity.

  • Conducting neurotoxicity studies, such as the rotorod assay, to establish its therapeutic index.

  • Investigating its pharmacokinetic properties to optimize dosing regimens.

  • Exploring its efficacy in chronic models of epilepsy to assess its potential for long-term seizure control.

The continued investigation of this compound and related dynamin I inhibitors holds significant promise for the development of the next generation of antiepileptic drugs.

The Role of Dynamin Inhibitors in Clathrin-Mediated Endocytosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of molecules, from nutrients to signaling receptors. Central to the final step of vesicle formation in CME is the large GTPase, dynamin, which facilitates the scission of the newly formed clathrin-coated vesicle from the plasma membrane. The critical role of dynamin in this pathway has made it an attractive target for therapeutic intervention and a key tool for cell biology research. This technical guide provides a comprehensive overview of the role of dynamin inhibitors in the study of CME. It details the mechanisms of action of various classes of inhibitors, presents a comparative analysis of their efficacy through quantitative data, and provides detailed protocols for key experimental assays. Furthermore, this guide illustrates the intricate signaling of CME and experimental workflows through detailed diagrams to facilitate a deeper understanding of this fundamental cellular process and the pharmacology of its inhibitors.

Introduction: Dynamin's Pivotal Role in Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a complex process involving the coordinated action of numerous proteins to generate vesicles for intracellular transport.[1] The process begins with the recruitment of adaptor proteins and clathrin to the plasma membrane, leading to the formation of a clathrin-coated pit.[2][3] This pit invaginates and encapsulates extracellular cargo. The final and indispensable step is the scission of the vesicle from the plasma membrane, a process driven by the mechanochemical enzyme, dynamin.[4]

Dynamin polymerizes around the neck of the invaginated pit, and through the hydrolysis of GTP, constricts and severs the membrane, releasing the vesicle into the cytoplasm.[5] Given its essential function, the inhibition of dynamin provides a powerful method to study and manipulate CME. Dynamin inhibitors have been instrumental in elucidating the molecular mechanisms of endocytosis and are being explored for their therapeutic potential in diseases where endocytosis is dysregulated, such as cancer and neurodegenerative disorders.[6][7]

Recent research suggests a dual role for dynamin in CME. It not only acts as a mechanochemical enzyme for membrane fission but also functions as a regulatory GTPase that monitors and controls the maturation of clathrin-coated pits.[8][9][10]

Classes of Dynamin Inhibitors and Their Mechanisms of Action

A variety of small molecule inhibitors targeting different domains and functions of dynamin have been developed. These can be broadly categorized based on their mechanism of action.

  • GTPase Domain Inhibitors: These inhibitors directly target the enzymatic core of dynamin, preventing the hydrolysis of GTP that is essential for membrane fission.

    • Dynasore (B607235): A cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of both dynamin-1 and dynamin-2.[11] It has been widely used to study CME but is known to have off-target effects.[8][10]

    • Dyngo-4a™: A more potent and specific analogue of dynasore with reduced off-target effects and cytotoxicity.[4]

    • Dynole®: A series of indole-based compounds that potently inhibit dynamin's GTPase activity. Dynole 34-2, a prominent member of this class, is significantly more active than dynasore.[1][12]

    • Iminodyns: These iminochromene-based compounds are potent, nanomolar inhibitors of dynamin I and II GTPase activity.[13][14] Iminodyn-22 is an uncompetitive inhibitor with respect to GTP.[13]

  • Pleckstrin Homology (PH) Domain Inhibitors: These compounds interfere with the interaction of dynamin's PH domain with phosphoinositides in the plasma membrane, thereby preventing its recruitment to the site of endocytosis.

    • MiTMAB™ (Myristyl Trimethyl Ammonium (B1175870) Bromide) and OcTMAB™ (Octadecyl Trimethyl Ammonium Bromide): These are long-chain alkyl ammonium salts that competitively inhibit the binding of dynamin to phospholipids.[7][15]

Quantitative Comparison of Dynamin Inhibitors

The efficacy of dynamin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of dynamin or a dynamin-dependent process by 50%. The following table summarizes the IC50 values for several common dynamin inhibitors across different assays.

InhibitorTarget/AssayIC50 (µM)References
Dynasore Dynamin-1 GTPase activity~15[11]
Dynamin-2 GTPase activity~15[11]
Receptor-Mediated Endocytosis (Transferrin uptake)~15[11]
Dyngo-4a™ Dynamin-1 (brain-derived) GTPase activity0.38[4]
Dynamin-1 (recombinant) GTPase activity1.1[2]
Dynamin-2 (recombinant) GTPase activity2.3[2]
Receptor-Mediated Endocytosis (Transferrin uptake)5.7[2]
Synaptic Vesicle Endocytosis26.8[4]
Dynole 34-2® Dynamin-1 GTPase activity1.3[12]
Dynamin-2 GTPase activity14.2
Receptor-Mediated Endocytosis (Transferrin uptake)5
Synaptic Vesicle Endocytosis41.1
Iminodyn-22™ Dynamin-1 & -2 GTPase activity0.45[13]
Receptor-Mediated Endocytosis (Transferrin uptake)10.7[13]
Synaptic Vesicle Endocytosis99.5[13]
MiTMAB™ Dynamin-1 GTPase activity5.79[16]
OcTMAB™ Dynamin-1 GTPase activity3.15[16]

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the cell type used in cellular assays.

Experimental Protocols

Dynamin GTPase Activity Assay (Malachite Green Assay)

This biochemical assay measures the GTPase activity of purified dynamin by quantifying the amount of inorganic phosphate (B84403) (Pi) released upon GTP hydrolysis.[17][18]

Materials:

  • Purified recombinant dynamin protein

  • GTP solution

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl2

  • Malachite Green Reagent: Freshly prepared by mixing 3 parts of 0.045% Malachite Green hydrochloride in water with 1 part of 4.2% ammonium molybdate (B1676688) in 4 M HCl. Add Tween-20 to a final concentration of 0.01%.

  • Quenching Solution: 0.1 M EDTA

  • 96-well clear flat-bottom plates

  • Spectrophotometer

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the dynamin inhibitor in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Reaction Setup: In a 96-well plate, add 20 µL of the assay buffer, 5 µL of the inhibitor dilution or vehicle control, and 15 µL of purified dynamin (e.g., to a final concentration of 100 nM).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the GTPase reaction by adding 10 µL of GTP solution (to a final concentration of 100 µM). The final reaction volume should be 50 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range of phosphate release.

  • Reaction Termination: Stop the reaction by adding 10 µL of the Quenching Solution.

  • Color Development: Add 150 µL of the Malachite Green Reagent to each well and incubate at room temperature for 15-20 minutes for color development.

  • Measurement: Measure the absorbance at 620 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate (e.g., KH₂PO₄) to convert absorbance values to the amount of Pi released.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Transferrin Uptake Assay for CME

This cell-based assay measures the effect of dynamin inhibitors on CME by quantifying the internalization of fluorescently labeled transferrin, a classic cargo of this pathway.[6][7][19]

Materials:

  • Adherent cell line (e.g., HeLa, U2OS) cultured on coverslips or in multi-well plates

  • Fluorescently labeled Transferrin (e.g., Transferrin-Alexa Fluor 647)

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Mounting medium with DAPI

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.

  • Starvation: Wash the cells with pre-warmed serum-free medium and then incubate them in serum-free medium for 30-60 minutes at 37°C and 5% CO2 to upregulate transferrin receptor expression.[19]

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the dynamin inhibitor (or vehicle control) in serum-free medium for a specified time (e.g., 30 minutes) at 37°C.

  • Transferrin Pulse: Add fluorescently labeled transferrin (e.g., 10 µg/mL) to the cells and incubate for a short period (e.g., 1-15 minutes) at 37°C to allow for internalization.[2][19]

  • Stop Endocytosis: Place the plate on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.

  • Acid Wash (Optional): To remove surface-bound, non-internalized transferrin, incubate the cells with an ice-cold acidic buffer (0.1 M Glycine, 150 mM NaCl, pH 3.0) for 5-10 minutes on ice, followed by washing with cold PBS.[6]

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[19]

  • Washing and Mounting: Wash the cells three times with PBS. Mount the coverslips on glass slides using a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software (e.g., ImageJ).

    • Calculate the percentage of inhibition of transferrin uptake for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

Clathrin-Mediated Endocytosis Signaling Pathway

Clathrin_Mediated_Endocytosis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Transmembrane Receptor AP2 AP-2 Adaptor Complex Receptor->AP2 Recruitment Cargo Cargo Cargo->Receptor Binding Clathrin Clathrin Triskelion AP2->Clathrin Recruitment CoatedPit Clathrin-Coated Pit (Invagination) Clathrin->CoatedPit Assembly & Curvature Dynamin Dynamin CoatedPit->Dynamin Recruitment to Neck Vesicle Clathrin-Coated Vesicle Dynamin->Vesicle GTP Hydrolysis & Scission Uncoating Uncoating (Hsc70, Auxilin) Vesicle->Uncoating Shedding of Clathrin Coat EarlyEndosome Early Endosome Uncoating->EarlyEndosome Fusion DynaminInhibitor Dynamin Inhibitors (e.g., Dynasore) DynaminInhibitor->Dynamin Inhibition Inhibitor_Screening_Workflow cluster_primary_screen Primary Screen (High-Throughput) cluster_secondary_screen Secondary Screen & Hit Validation cluster_characterization Lead Characterization CompoundLibrary Small Molecule Compound Library PrimaryAssay Biochemical Assay (e.g., Dynamin GTPase Assay) CompoundLibrary->PrimaryAssay HitIdentification Identify 'Hits' (Compounds showing inhibition) PrimaryAssay->HitIdentification DoseResponse Dose-Response Curve & IC50 Determination HitIdentification->DoseResponse CellBasedAssay Cell-Based Assay (e.g., Transferrin Uptake) DoseResponse->CellBasedAssay ValidatedHits Validated Hits CellBasedAssay->ValidatedHits MechanismOfAction Mechanism of Action Studies (e.g., Kinetics, Binding Site) ValidatedHits->MechanismOfAction SpecificityAssay Specificity & Off-Target Effect Profiling MechanismOfAction->SpecificityAssay LeadCompound Lead Compound(s) SpecificityAssay->LeadCompound Dynamin_Inhibitor_Classification cluster_gtpase GTPase Domain Inhibitors cluster_ph PH Domain Inhibitors DynaminInhibitors Dynamin Inhibitors Dynasore Dynasore DynaminInhibitors->Dynasore Dyngo4a Dyngo-4a™ DynaminInhibitors->Dyngo4a Dynole Dynole® DynaminInhibitors->Dynole Iminodyn Iminodyn™ DynaminInhibitors->Iminodyn MiTMAB MiTMAB™ DynaminInhibitors->MiTMAB OcTMAB OcTMAB™ DynaminInhibitors->OcTMAB

References

An In-depth Technical Guide to the Solubility of Sulfonamides in DMSO and DMF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sulfonamide antibiotics, with a focus on their dissolution characteristics in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Due to the limited public information on a specific compound named "Sulfonadyn-47," this document will utilize data for structurally similar and well-documented sulfonamides, such as sulfadiazine (B1682646) and sulfamethazine, as representative examples. These compounds share the core sulfonamide functional group and are expected to exhibit comparable solubility properties in polar aprotic solvents.

Quantitative Solubility Data

The solubility of sulfonamides in DMSO and DMF is a critical parameter for in vitro and in vivo experimental design, particularly in drug screening and formulation development. The following table summarizes the available quantitative solubility data for representative sulfonamide compounds.

CompoundSolventSolubility
SulfadiazineDMSO~50 mg/mL[1]
DMF~50 mg/mL[1]
SulfamethazineDMSO~50 mg/mL[2]
DMF~50 mg/mL[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in pre-formulation studies. Below are detailed methodologies for common experiments used to quantify the solubility of compounds like sulfonamides in solvents such as DMSO and DMF.

2.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound.

  • Objective: To determine the saturation concentration of a sulfonamide in DMSO or DMF at a specific temperature.

  • Materials:

    • Sulfonamide compound (crystalline solid)

    • DMSO (anhydrous)

    • DMF (anhydrous)

    • Volumetric flasks

    • Orbital shaker with temperature control

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Procedure:

    • Add an excess amount of the sulfonamide to a known volume of the solvent (DMSO or DMF) in a sealed flask.

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

    • After shaking, allow the suspension to settle.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved sulfonamide using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

2.2. Kinetic Solubility Determination (DMSO-Based Titration Method)

This method provides a rapid assessment of solubility and is often used in early drug discovery.

  • Objective: To quickly estimate the solubility of a sulfonamide by titrating a concentrated DMSO stock solution into an aqueous buffer until precipitation occurs.

  • Materials:

    • Concentrated stock solution of the sulfonamide in DMSO (e.g., 100 mg/mL)

    • Aqueous buffer (e.g., PBS, pH 7.4)

    • Microplate reader or a nephelometer to detect turbidity

  • Procedure:

    • Prepare a high-concentration stock solution of the sulfonamide in DMSO.

    • Dispense the aqueous buffer into the wells of a microplate.

    • Incrementally add small volumes of the DMSO stock solution to the aqueous buffer while continuously monitoring for the appearance of turbidity using a microplate reader or nephelometer.[3]

    • The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides are synthetic bacteriostatic antibiotics that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][4][5] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and replication.[4][5] The inhibition of this pathway ultimately halts bacterial growth.

Folic_Acid_Synthesis_Inhibition cluster_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Normal Reaction Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA DNA Synthesis Tetrahydrofolate->DNA

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound in a research setting.

Solubility_Workflow start Start compound Weigh Sulfonamide Compound start->compound solvent Prepare Solvent (DMSO or DMF) start->solvent mix Add Excess Compound to Solvent compound->mix solvent->mix shake Equilibrate on Shaker (24-48h) mix->shake centrifuge Centrifuge to Separate Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Analysis supernatant->dilute analyze Quantify by HPLC or UV-Vis dilute->analyze data Calculate Solubility (mg/mL) analyze->data end End data->end

Caption: Workflow for equilibrium solubility determination.

References

Methodological & Application

Application Notes and Protocols for Sulfonadyn-47 in Cell-Free GTPase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonadyn-47 is a member of the Sulfonadyn class of aryl sulfonamides, which have been identified as potent inhibitors of dynamin I (dynI) GTPase activity.[1] Dynamin I is a key enzyme involved in clathrin-mediated endocytosis and synaptic vesicle recycling. Its dysfunction has been implicated in various neurological disorders. This compound acts as a GTP competitive inhibitor, making it a valuable tool for studying dynamin I function and for the development of potential therapeutic agents.[1]

These application notes provide a detailed protocol for utilizing this compound in a cell-free GTPase assay to determine its inhibitory activity against dynamin I or other GTPases of interest. The described assay is based on a colorimetric method that quantifies the amount of inorganic phosphate (B84403) (Pi) released during GTP hydrolysis.

Principle of the Assay

The cell-free GTPase assay measures the enzymatic activity of a purified GTPase, such as dynamin I, by detecting the liberation of inorganic phosphate (Pi) from guanosine (B1672433) triphosphate (GTP). The reaction is initiated by adding GTP to the enzyme in a suitable buffer. The amount of Pi generated is directly proportional to the GTPase activity.

In the presence of an inhibitor like this compound, the rate of GTP hydrolysis is reduced. The inhibitory effect is quantified by measuring the decrease in Pi production compared to an uninhibited control. A common method for Pi detection involves the use of a malachite green-based reagent, which forms a stable colored complex with free phosphate that can be measured spectrophotometrically.[2][3]

Data Presentation

The inhibitory potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the GTPase activity by 50%.

CompoundTarget GTPaseIC50 (SVE)Reference
This compoundDynamin I (dynI)12.3 µM[1]

SVE: Synaptic Vesicle Endocytosis

Experimental Protocols

This protocol outlines a procedure for a 96-well plate format, which is suitable for high-throughput screening of GTPase inhibitors.

Required Reagents and Equipment
  • Purified GTPase: e.g., recombinant human dynamin I

  • This compound: Dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • GTP Solution: High-purity (≥99%) guanosine 5'-triphosphate sodium salt solution.

  • Assay Buffer: A non-phosphate-containing buffer is crucial to minimize background. A common choice is 25 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM DTT.

  • Pi Detection Reagent: A malachite green-based reagent (commercially available as ATPase/GTPase activity assay kits or can be prepared).[2][3]

  • Phosphate Standard: A solution of known phosphate concentration (e.g., KH2PO4) for generating a standard curve.

  • 96-well clear, flat-bottom microplates.

  • Multichannel pipettor.

  • Spectrophotometric microplate reader capable of measuring absorbance at ~620 nm.

Assay Procedure
  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v) to avoid affecting enzyme activity.

    • Prepare the GTP solution in the assay buffer to the desired final concentration (e.g., 2 mM for a final concentration of 1 mM).

    • Prepare the purified GTPase to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of Pi production during the incubation period.

  • Assay Setup:

    • Standard Curve: To a set of wells, add a known amount of phosphate standard in assay buffer. These wells will be used to generate a standard curve to convert absorbance readings to the amount of Pi.

    • Blank (No Enzyme) Control: Add assay buffer and the highest concentration of this compound to a well. This will serve to determine any non-enzymatic hydrolysis of GTP.

    • Positive (No Inhibitor) Control: Add the purified GTPase and assay buffer (with the same amount of solvent as the inhibitor wells) to a set of wells.

    • Inhibitor Wells: Add the purified GTPase and the various dilutions of this compound to the respective wells.

  • Enzyme Reaction:

    • Pre-incubate the plate with the enzyme and inhibitor (or buffer) for 10-15 minutes at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding the GTP solution to all wells except the phosphate standard wells.

    • Incubate the plate for a fixed period (e.g., 15-30 minutes) at the reaction temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding the Pi detection reagent to all wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow for color development.[3]

    • Measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Generate a phosphate standard curve by plotting the absorbance versus the known phosphate concentration.

    • Determine the concentration of Pi produced in each experimental well using the standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytosol Cytosol Clathrin_Coated_Pit Clathrin-Coated Pit Vesicle_Budding Vesicle Budding Clathrin_Coated_Pit->Vesicle_Budding Scission Scission Vesicle_Budding->Scission Endocytic_Vesicle Endocytic Vesicle Scission->Endocytic_Vesicle DynaminI_GTP Dynamin I-GTP (Active) DynaminI_GTP->Scission Promotes DynaminI_GDP Dynamin I-GDP (Inactive) DynaminI_GTP->DynaminI_GDP GTP Hydrolysis Pi Pi DynaminI_GDP->DynaminI_GTP GEF GTP GTP GDP GDP Sulfonadyn_47 This compound Sulfonadyn_47->DynaminI_GTP Inhibits

Caption: Inhibition of Dynamin I-mediated vesicle scission by this compound.

Experimental Workflow Diagram

Start Start Prepare_Reagents Prepare Reagents: - GTPase (Dynamin I) - this compound dilutions - GTP solution - Assay Buffer Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Standards - Controls (No enzyme, No inhibitor) - Inhibitor wells Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate Enzyme and Inhibitor (10-15 min) Plate_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with GTP Pre_incubation->Initiate_Reaction Incubation Incubate (15-30 min at 37°C) Initiate_Reaction->Incubation Stop_and_Detect Add Pi Detection Reagent Incubation->Stop_and_Detect Color_Development Incubate for Color Development (15-30 min at RT) Stop_and_Detect->Color_Development Measure_Absorbance Measure Absorbance (~620 nm) Color_Development->Measure_Absorbance Data_Analysis Data Analysis: - Standard Curve - % Inhibition - IC50 Determination Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-free GTPase inhibition assay using this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Sulfonadyn-47

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sulfonadyn-47 is a novel synthetic sulfonamide compound. Sulfonamides as a class are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the microbial folic acid synthesis pathway.[1][2][3] This pathway is critical for the synthesis of nucleotides and amino acids, and its disruption leads to bacteriostasis.[3][4] Mammalian cells are typically unaffected as they derive folic acid from their diet.[1] Some sulfonamide derivatives have also demonstrated potential as anticancer agents, although the mechanisms are more varied and can include induction of apoptosis and cell cycle arrest.[5][6]

These application notes provide a comprehensive guide to the in vitro experimental design for evaluating the efficacy of this compound. Detailed protocols for key assays, guidelines for data presentation, and visualizations of critical pathways and workflows are included to support the research and development of this compound.

Antimicrobial Efficacy Testing

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound is hypothesized to act as a competitive inhibitor of dihydropteroate synthase (DHPS), mimicking the natural substrate, para-aminobenzoic acid (PABA).[3][4] This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA synthesis and replication.[7]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolic_acid Dihydrofolic acid DHPS->Dihydrofolic_acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_acid->DHFR Tetrahydrofolic_acid Tetrahydrofolic acid DHFR->Tetrahydrofolic_acid Nucleotides Nucleotide Synthesis Tetrahydrofolic_acid->Nucleotides Sulfonadyn_47 This compound Sulfonadyn_47->DHPS Competitive Inhibition start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture drug_treatment Treat with this compound (Dose-Response) cell_culture->drug_treatment viability_assay Cell Viability Assay (MTT) drug_treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_assay mechanism_study Mechanism of Action Studies apoptosis_assay->mechanism_study cell_cycle_assay->mechanism_study end End: Efficacy Profile mechanism_study->end

References

Application Notes and Protocols for Sulfonadyn-47 in U2OS Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Sulfonadyn-47 is a potent inhibitor of dynamin, a GTPase essential for clathrin-mediated endocytosis and synaptic vesicle endocytosis.[1] In the context of cancer biology, the disruption of endocytosis can interfere with critical cellular processes, including nutrient uptake, receptor signaling, and cell adhesion, making dynamin an attractive target for therapeutic development. The U2OS cell line, derived from a human osteosarcoma, is a widely utilized model in cancer research for studying cellular pathways, drug response, and apoptosis.[2] These application notes provide a detailed protocol for utilizing this compound to study its effects on U2OS cell viability, apoptosis, cell cycle progression, and a proposed downstream signaling pathway.

Mechanism of Action

This compound inhibits dynamin's GTPase activity, thereby blocking endocytosis.[1] This inhibition is hypothesized to disrupt the internalization of key cell surface receptors, such as growth factor receptors, which are crucial for activating pro-survival signaling pathways. A proposed downstream effect in U2OS cells is the attenuation of the PI3K/Akt signaling cascade, a central regulator of cell growth, proliferation, and survival. Reduced Akt activation is expected to lead to decreased expression of downstream targets like Bcl-2 (an anti-apoptotic protein) and Cyclin D1 (a key cell cycle regulator), ultimately inducing apoptosis and causing cell cycle arrest at the G1/S checkpoint.

Data Presentation

Table 1: In Vitro Efficacy of this compound in U2OS Cells
ParameterValue
Cell LineU2OS
AssayMTT Cell Viability
Incubation Time48 hours
IC5027.3 µM[1]
Table 2: Effect of this compound on Apoptosis in U2OS Cells (48-hour treatment)
TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle (DMSO)-3.1 ± 0.51.5 ± 0.34.6 ± 0.8
This compound1510.2 ± 1.15.3 ± 0.615.5 ± 1.7
This compound3025.8 ± 2.312.1 ± 1.437.9 ± 3.7
This compound6040.5 ± 3.920.7 ± 2.161.2 ± 6.0
Table 3: Cell Cycle Analysis of U2OS Cells Treated with this compound (24-hour treatment)
TreatmentConcentration (µM)G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)-45.2 ± 3.130.5 ± 2.524.3 ± 1.9
This compound1558.9 ± 4.022.1 ± 1.819.0 ± 1.5
This compound3070.3 ± 5.215.4 ± 1.314.3 ± 1.1
This compound6078.1 ± 6.19.8 ± 0.912.1 ± 1.0
Table 4: Western Blot Analysis of Key Signaling Proteins in U2OS Cells (24-hour treatment)
TreatmentConcentration (µM)p-Akt (Ser473) / Total Akt (Relative Density)Cyclin D1 / β-actin (Relative Density)Bcl-2 / β-actin (Relative Density)
Vehicle (DMSO)-1.00 ± 0.001.00 ± 0.001.00 ± 0.00
This compound150.68 ± 0.070.71 ± 0.060.75 ± 0.08
This compound300.35 ± 0.040.42 ± 0.050.48 ± 0.05
This compound600.12 ± 0.020.18 ± 0.030.21 ± 0.03

Experimental Protocols

U2OS Cell Culture
  • Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and re-seed at a 1:4 to 1:6 ratio.[3]

Cell Viability (MTT) Assay
  • Seed U2OS cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in growth medium.

  • Replace the medium with the drug-containing medium and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Seed U2OS cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 48 hours.

  • Collect both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis
  • Seed U2OS cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Western Blotting
  • Seed U2OS cells in a 6-cm dish and grow to 70-80% confluency.

  • Treat with this compound for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Cyclin D1, anti-Bcl-2, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes GFR Growth Factor Receptor Endocytosis Endocytosis GFR->Endocytosis Internalization Sulfonadyn This compound Dynamin Dynamin Sulfonadyn->Dynamin Dynamin->Endocytosis PI3K PI3K Endocytosis->PI3K Signal Transduction Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation CyclinD1 Cyclin D1 pAkt->CyclinD1 Activation Bcl2 Bcl-2 pAkt->Bcl2 Activation G1_Arrest G1/S Arrest CyclinD1->G1_Arrest Progression Apoptosis Apoptosis Bcl2->Apoptosis Inhibition G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Culture U2OS Cells Seed Seed Cells into Plates (6-well or 96-well) Culture->Seed Treat Treat with this compound (Varying Concentrations & Times) Seed->Treat MTT MTT Assay (Viability) Treat->MTT Flow_Apo Flow Cytometry (Apoptosis) Treat->Flow_Apo Flow_CC Flow Cytometry (Cell Cycle) Treat->Flow_CC WB Western Blot (Protein Expression) Treat->WB Analyze Quantify Results (IC50, %, Fold Change) MTT->Analyze Flow_Apo->Analyze Flow_CC->Analyze WB->Analyze

References

Application Notes and Protocols for Preparing Stock Solutions of Sulfonadyn-47 for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of stock solutions of the hypothetical sulfonamide, Sulfonadyn-47, for in vitro cell culture experiments. The information is based on the general properties of sulfonamides and best practices for handling small molecule inhibitors.

General Properties of this compound

This compound is a synthetic small molecule inhibitor belonging to the sulfonamide class of compounds. This section outlines its essential physicochemical properties critical for its effective use in experimental settings.

PropertyValueNotes
Molecular Weight 347.42 g/mol Essential for accurate molar concentration calculations.
Appearance White to off-white solid powderVisual confirmation of the compound's physical state.
Purity (by HPLC) >98%Recommended for reliable and reproducible experimental results.[1]
Solubility Soluble in DMSO at 100 mMDimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2]
Storage Conditions Store powder at -20°C, protect from lightLong-term stability of the solid compound is dependent on proper storage.[1][3][4]
Stock Solution Storage Store aliquots at -20°C or -80°CAliquoting is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][2][4]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity, sterile-filtered DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Bring Compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.

  • Weigh the Compound: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mM * 1 mL * (1 L / 1000 mL) * 347.42 g/mol * (1000 mg / 1 g) = 3.47 mg

  • Dissolve the Compound:

    • Add the appropriate volume of sterile DMSO to the weighed this compound powder. In the example above, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[1] Gentle warming in a 37°C water bath may be necessary for complete dissolution, but check for any temperature sensitivity of the compound.[1]

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[1]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.[1]

    • Store the aliquots at -20°C or for longer-term storage, at -80°C, protected from light.[2][4]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.[1][3]

  • Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[3]

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation of the compound, it is best to perform an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in a total volume of 1 mL:

    • Prepare a 1:100 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This will result in a 100 µM intermediate solution.

  • Final Dilution:

    • Add the desired volume of the intermediate solution to your cell culture. For the example above, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM.

    • Alternatively, to directly achieve a 10 µM final concentration from the 10 mM stock, add 1 µL of the 10 mM stock to 999 µL of cell culture medium (a 1:1000 dilution).

  • Mix Gently: Gently mix the final solution by pipetting up and down or by swirling the culture plate.

  • Incubate: Proceed with your experimental incubation period.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps for preparing and applying this compound in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_application Application in Cell Culture weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add calculated volume vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate_dilution Intermediate Dilution (in medium) thaw->intermediate_dilution final_dilution Final Dilution in Culture intermediate_dilution->final_dilution incubate Incubate Cells final_dilution->incubate

Caption: Workflow for this compound stock solution preparation and use.

Hypothetical Signaling Pathway

Sulfonamides are known to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme essential for folic acid synthesis in bacteria.[5][6] While this is a bacterial pathway, a hypothetical eukaryotic target with a similar binding pocket could be envisioned for drug development purposes. The diagram below illustrates this inhibitory mechanism.

G cluster_pathway Hypothetical Target Pathway PABA p-Aminobenzoic Acid (PABA) (Substrate) DHPS Dihydropteroate Synthetase (Enzyme) PABA->DHPS Product Dihydropteroic Acid (Essential Metabolite) DHPS->Product Catalysis NoProduct Inhibition of Metabolite Synthesis Sulfonadyn47 This compound (Inhibitor) Sulfonadyn47->DHPS Competitive Inhibition

Caption: Inhibition of dihydropteroate synthetase by this compound.

References

Application Notes and Protocols for Assessing Anticonvulsant Effects of Dynamin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit pharmacoresistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies.[1][2] One emerging and underexplored mechanism for anti-seizure therapy is the modulation of synaptic vesicle endocytosis (SVE).[3] Dynamin, a large GTPase, plays a crucial role in the fission of endocytic vesicles, including synaptic vesicles at nerve terminals.[4][5][6] Inhibition of dynamin can reduce synaptic transmission, a common principle of most currently prescribed anti-seizure medications.[3] Recent studies have demonstrated the anti-seizure potential of dynamin inhibitors, making them a promising new class of compounds for epilepsy treatment.[3][7][8]

These application notes provide detailed protocols for established in vivo and in vitro models to assess the anticonvulsant efficacy of dynamin inhibitors. The included methodologies, data presentation guidelines, and workflow visualizations are intended to guide researchers in the preclinical evaluation of these novel compounds.

I. In Vivo Models for Anticonvulsant Screening

In vivo models are indispensable for evaluating the overall physiological and therapeutic effects of drug candidates in a whole organism.[9][10] The following are well-validated rodent models for screening potential anticonvulsant compounds.[1][11]

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[12][13]

Experimental Protocol:

  • Animals: Male albino mice (20-25 g) or male Wistar rats (100-150 g).[12]

  • Apparatus: An electroconvulsometer capable of delivering a constant alternating current.[12] Corneal electrodes are used for stimulus delivery.[13]

  • Drug Administration: Administer the dynamin inhibitor, vehicle control, and a positive control (e.g., Phenytoin) via the desired route (e.g., intraperitoneal or oral). Dosing should be determined based on preliminary toxicity and pharmacokinetic studies.

  • Pre-treatment Time: Conduct the test at the time of peak effect of the test compound, determined through pilot studies (e.g., 30, 60, 120 minutes post-administration).[12]

  • Seizure Induction:

    • Apply a drop of local anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas.[13]

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA for rats) via the corneal electrodes.[12][13]

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[12]

  • Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.[12][13]

  • Data Analysis: Calculate the percentage of animals protected in each treatment group. Determine the median effective dose (ED50) for active compounds.[13]

Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to screen for drugs effective against myoclonic and absence seizures.[14][15] PTZ is a GABA-A receptor antagonist that induces seizures.[16][17]

Experimental Protocol:

  • Animals: Male mice (20-25 g).

  • Drug Administration: Administer the dynamin inhibitor, vehicle, and a positive control (e.g., Valproate) at various doses.

  • PTZ Administration: After a predetermined pre-treatment time, administer a convulsive dose of PTZ (e.g., 100 mg/kg, subcutaneous).[18]

  • Observation: Observe the animals for a period of 60 minutes for the onset and severity of seizures.[18] Seizure severity can be scored using a standardized scale (e.g., Racine's scale).

  • Endpoint: The primary endpoints are the latency to the first seizure (clonic or tonic) and the percentage of animals protected from seizures or death.[18]

  • Data Analysis: Compare the seizure latency and protection rates between the treated and control groups.

6-Hertz (6-Hz) Psychomotor Seizure Test

The 6-Hz model is considered a model of therapy-resistant partial seizures and can identify compounds with novel mechanisms of action.[19][20]

Experimental Protocol:

  • Animals: Male mice (18-25 g).

  • Apparatus: A constant-current device for electrical stimulation.[21]

  • Drug Administration: Administer the dynamin inhibitor, vehicle, and a positive control.

  • Seizure Induction:

    • Apply a drop of local anesthetic to the corneas.[21]

    • Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms (B15284909) pulse width, 3 s duration) via corneal electrodes.[21] Different current intensities (e.g., 22, 32, or 44 mA) can be used to assess efficacy against varying seizure severities.[19][22]

  • Observation: Following stimulation, observe the mice for seizure activity, which is characterized by immobility, forelimb clonus, rearing, and twitching of the vibrissae.[21]

  • Endpoint: Mice that resume normal exploratory behavior within 10 seconds of the stimulation are considered protected.[19][21]

  • Data Analysis: Determine the percentage of protected animals in each group and calculate the ED50.

II. In Vitro Models for Mechanistic Studies

In vitro models offer a controlled environment to investigate the cellular and molecular mechanisms by which dynamin inhibitors exert their anticonvulsant effects.[1]

Hippocampal Slice Electrophysiology

This technique allows for the direct measurement of neuronal activity and synaptic transmission in brain tissue.[2]

Experimental Protocol:

  • Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents.

  • Recording:

    • Place the slice in a recording chamber perfused with artificial cerebrospinal fluid (aCSF).

    • Use patch-clamp or field potential recordings to measure neuronal activity.[23][24]

  • Induction of Seizure-Like Activity: Induce epileptiform activity by perfusing the slice with a pro-convulsant solution (e.g., magnesium-free aCSF containing 4-aminopyridine).[7][25]

  • Drug Application: After establishing a stable baseline of seizure-like events, perfuse the slice with the dynamin inhibitor at various concentrations.

  • Data Analysis: Measure the frequency and amplitude of the epileptiform discharges before and after drug application to quantify the anticonvulsant effect.[7]

Human iPSC-Derived Neuronal Cultures

Human induced pluripotent stem cell (hiPSC)-derived neurons provide a translationally relevant platform for drug screening.[26]

Experimental Protocol:

  • Cell Culture: Culture hiPSC-derived cortical neurons on multi-electrode arrays (MEAs).[26]

  • Induction of Hyperexcitability: After the neurons form a functional network (typically after several weeks in culture), induce synchronized burst firing by applying a pro-convulsant like PTZ.[26]

  • Drug Application: Apply the dynamin inhibitor to the culture medium.

  • Data Acquisition and Analysis: Record the spontaneous and induced neuronal firing activity using the MEA system. Analyze changes in burst frequency, duration, and synchrony to assess the compound's effect.[26]

III. Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Anticonvulsant Activity of a Novel Dynamin Inhibitor (Sulfonadyn-47) in the Mouse 6-Hz Seizure Model

Treatment GroupDose (mg/kg, i.p.)Current (mA)Seizure Threshold (EC50, mA)Statistical Significance (vs. Vehicle)
Vehicle--~20-
This compound10-Not significantly differentp = 0.9
This compound30-Significantly increasedp < 0.01
This compound60-Significantly increasedp < 0.05
Sodium Valproate400-Significantly increasedp < 0.0001

Data adapted from a study on this compound, a dynamin inhibitor.[3] The EC50 value represents the current required to provoke seizures in 50% of the mice.[3]

IV. Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

G cluster_pathway Dynamin's Role in Synaptic Vesicle Endocytosis SV Synaptic Vesicle PM Presynaptic Membrane SV->PM Fusion Exo Exocytosis (Neurotransmitter Release) CCP Clathrin-Coated Pit Exo->CCP Membrane retrieval Dynamin Dynamin CCP->Dynamin Recruitment to the neck Scission Vesicle Scission Dynamin->Scission GTP hydrolysis EndoV Endocytic Vesicle Scission->EndoV Recycling Vesicle Recycling EndoV->Recycling Recycling->SV

Caption: Signaling pathway of dynamin-mediated synaptic vesicle endocytosis.

G cluster_workflow In Vivo Anticonvulsant Screening Workflow start Animal Acclimation dosing Drug/Vehicle Administration start->dosing pretreatment Pre-treatment Period dosing->pretreatment seizure_induction Seizure Induction (MES, PTZ, or 6-Hz) pretreatment->seizure_induction observation Behavioral Observation & Scoring seizure_induction->observation endpoint Endpoint Measurement (% Protection, Latency) observation->endpoint analysis Data Analysis (ED50 Calculation) endpoint->analysis conclusion Assessment of Anticonvulsant Effect analysis->conclusion

Caption: General experimental workflow for in vivo anticonvulsant screening.

G cluster_logic Logical Relationship of In Vitro and In Vivo Models invitro In Vitro Models (e.g., Hippocampal Slices, iPSC Neurons) mechanism Elucidation of Cellular Mechanism invitro->mechanism invivo In Vivo Models (e.g., MES, PTZ, 6-Hz) efficacy Assessment of Physiological Efficacy & Safety invivo->efficacy lead_opt Lead Optimization mechanism->lead_opt efficacy->lead_opt preclinical_dev Preclinical Development lead_opt->preclinical_dev

Caption: Logical relationship between in vitro and in vivo models in drug discovery.

References

Sulfonadyn-47: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonadyn-47 is a member of the sulfonadyn class of aryl sulfonamides, identified as a potent, GTP-competitive inhibitor of dynamin I GTPase. Its inhibitory action on dynamin I disrupts clathrin-mediated endocytosis, a critical process in synaptic vesicle recycling. This property has led to its investigation as a potential therapeutic agent, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy. Preclinical studies have demonstrated the anti-seizure efficacy of this compound in animal models. This document provides detailed application notes and protocols for the use of this compound in neuroscience research, focusing on its established anti-seizure properties and exploring its potential applications in neurodegenerative diseases like Alzheimer's and in the context of neuroinflammation, based on the broader activities of the sulfonamide chemical class.

Mechanism of Action

This compound acts as a competitive inhibitor of dynamin I at the GTP-binding site.[1][2] Dynamin I is a large GTPase essential for the scission of newly formed vesicles from the plasma membrane during endocytosis, particularly clathrin-mediated endocytosis (CME) which is vital for the recycling of synaptic vesicles at nerve terminals. By inhibiting dynamin I, this compound effectively blocks this crucial step in endocytosis.

Mechanism of Action of this compound cluster_membrane Presynaptic Terminal Plasma_Membrane Plasma Membrane Clathrin_Pit Clathrin-Coated Pit Vesicle_Neck Vesicle Neck Clathrin_Pit->Vesicle_Neck Invagination Dynamin_I Dynamin I Vesicle_Neck->Dynamin_I recruits Vesicle_Scission Vesicle Scission Dynamin_I->Vesicle_Scission hydrolyzes GTP for Endocytosis_Blocked Endocytosis Blocked Dynamin_I->Endocytosis_Blocked GTP GTP GTP->Dynamin_I binds to Sulfonadyn_47 This compound Sulfonadyn_47->Dynamin_I competitively inhibits GTP binding Synaptic_Vesicle Synaptic Vesicle Vesicle_Scission->Synaptic_Vesicle releases

This compound inhibits dynamin I-mediated vesicle scission.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetAssayIC50 (µM)Reference
This compoundDynamin IGTPase Activity< 4[1][2]
This compoundClathrin-Mediated Endocytosis (CME)Transferrin Uptake< 30[1][2]
This compoundSynaptic Vesicle Endocytosis (SVE)FM1-43 Dye Uptake12.3[1][2]

Table 2: In Vivo Anti-Seizure Efficacy of this compound in the 6 Hz Mouse Model

TreatmentDose (mg/kg, i.p.)Effect on Seizure Thresholdp-valueReference
This compound10No significant effectp = 0.9[1]
This compound30Significant increasep < 0.01[1]
This compound60Significant increasep < 0.05[1]
This compound100Significant increasep < 0.0001[1][2]
Sodium Valproate400Significant increasep < 0.0001[1]

Established Application: Anti-Seizure Activity

This compound has demonstrated significant anti-seizure effects in the 6 Hz psychomotor seizure model in mice, a model used to identify drugs effective against therapy-resistant partial seizures.[1]

Experimental Protocol: 6 Hz Psychomotor Seizure Test in Mice

This protocol is adapted from the methodology described in the primary literature for evaluating the anti-seizure potential of this compound.[1]

Materials:

  • Male CF-1 mice (or similar strain)

  • This compound

  • Vehicle (e.g., 1% DMSO in saline)

  • Sodium Valproate (positive control)

  • Corneal electrodes

  • Constant current stimulator

  • Lidocaine (B1675312) hydrochloride (1% solution)

Procedure:

  • Animal Preparation: Acclimatize mice to the experimental environment. Weigh each mouse to determine the correct dosage.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.). A range of doses (e.g., 10, 30, 60, 100 mg/kg) should be tested to determine a dose-response relationship.[1] A positive control group receiving a known anti-seizure medication like sodium valproate (e.g., 400 mg/kg, i.p.) should be included.[1]

  • Pre-treatment Time: Allow for a pre-treatment period for the compound to be absorbed and distributed. This time should be determined by pharmacokinetic studies if available, or based on the time of peak effect from preliminary studies.

  • Seizure Induction:

    • Apply a drop of 1% lidocaine hydrochloride to the corneas of the mice to provide local anesthesia and ensure good electrical contact.

    • Position the corneal electrodes.

    • Deliver a constant current electrical stimulus (e.g., 6 Hz, 32 mA, 0.2 ms (B15284909) pulse width, 3 s duration).

  • Observation: Immediately after stimulation, observe the mice for seizure activity. The characteristic seizure phenotype includes stun, forelimb clonus, twitching of the vibrissae, and Straub-tail.[1]

  • Data Analysis: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation. Calculate the percentage of protected animals at each dose. The effective dose 50 (ED50), the dose that protects 50% of the animals, can be determined by probit analysis.

Workflow for 6 Hz Seizure Model Start Start Animal_Prep Animal Preparation (Acclimatization, Weighing) Start->Animal_Prep Drug_Admin Drug Administration (this compound, Vehicle, Control) Animal_Prep->Drug_Admin Pre_treatment Pre-treatment Period Drug_Admin->Pre_treatment Seizure_Induction Seizure Induction (Corneal Stimulation) Pre_treatment->Seizure_Induction Observation Observation of Seizure Activity Seizure_Induction->Observation Data_Analysis Data Analysis (% Protected, ED50) Observation->Data_Analysis End End Data_Analysis->End

Experimental workflow for the 6 Hz seizure model.

Potential Application: Alzheimer's Disease Research

While direct evidence for this compound in Alzheimer's disease (AD) is lacking, other sulfonamide derivatives have shown promise by targeting key pathological features of AD, such as inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and reducing amyloid-beta (Aβ) aggregation. Given its chemical class, this compound could be investigated for similar activities.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the AChE inhibitory activity of this compound.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in phosphate buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare a solution of DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add 20 µL of different concentrations of this compound solution.

    • Control wells (no inhibitor): Add 20 µL of phosphate buffer (with the same final concentration of solvent as the test wells).

    • Add 20 µL of the AChE enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add 20 µL of the ATCI substrate solution and 140 µL of the DTNB solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of AChE inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Protocol: Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol uses Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils, to assess the effect of this compound on Aβ aggregation.

Materials:

  • Aβ (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Thioflavin T (ThT)

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Procedure:

  • Aβ Preparation:

    • Dissolve Aβ (1-42) peptide in HFIP to ensure it is in a monomeric state.

    • Evaporate the HFIP to form a peptide film.

    • Resuspend the peptide film in a small volume of DMSO and then dilute to the desired concentration in phosphate buffer.

  • Aggregation Assay:

    • In a 96-well plate, combine the Aβ solution with different concentrations of this compound or vehicle control.

    • Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 24-48 hours) to allow for aggregation.

  • ThT Measurement:

    • After incubation, add a ThT solution to each well.

    • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of ThT alone.

    • Calculate the percentage of inhibition of Aβ aggregation for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Potential Application: Neuroinflammation Research

Sulfonamides have been reported to possess anti-inflammatory properties. Given that neuroinflammation is a key component of many neurological disorders, investigating the effect of this compound on microglial activation is a relevant area of research.

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in Microglia

This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Plate microglial cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only group.

  • Nitric Oxide Measurement (Griess Assay):

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Add the Griess reagent to the supernatant according to the manufacturer's instructions. This reagent reacts with nitrite (B80452), a stable product of NO, to form a colored azo compound.

    • Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample.

    • Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-only group.

Workflow for Microglia Nitric Oxide Assay Start Start Cell_Culture Plate Microglial Cells Start->Cell_Culture Pre_treatment Pre-treat with this compound Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance Griess_Assay->Measure_Absorbance Data_Analysis Data Analysis (% Inhibition of NO) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Experimental workflow for assessing the inhibition of nitric oxide production in microglia.

Conclusion

This compound is a valuable research tool for investigating the role of dynamin I and clathrin-mediated endocytosis in neuronal function and disease. Its demonstrated anti-seizure activity provides a solid foundation for its use in epilepsy research. The protocols outlined in this document offer a starting point for its characterization in both established and potential new applications in neuroscience, including neurodegenerative diseases and neuroinflammation. Further research is warranted to fully elucidate the therapeutic potential of this compound across a range of neurological disorders.

References

Application Notes and Protocols for Isolating Rat Brain Synaptosomes for FM4-64 Uptake Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Synaptosomes are isolated, sealed nerve terminals that retain the essential components for synaptic transmission, including synaptic vesicles, mitochondria, and the presynaptic plasma membrane.[1][2] This makes them an invaluable tool for studying the mechanisms of neurotransmitter release, reuptake, and the effects of pharmacological agents on synaptic function. The fluorescent styryl dye FM4-64 is a valuable probe for investigating synaptic vesicle endocytosis. This dye is non-fluorescent in aqueous solution but becomes intensely fluorescent upon insertion into the lipid membrane.[3][4] During synaptic vesicle recycling, FM4-64 is taken up into newly formed vesicles, allowing for the quantification of endocytic activity.[3][5]

This document provides detailed protocols for the isolation of functional synaptosomes from rat brain tissue using a rapid Percoll gradient centrifugation method and for performing a subsequent FM4-64 uptake assay to measure synaptic vesicle endocytosis.

Data Presentation

Table 1: Reagents and Solutions for Synaptosome Isolation
Reagent/SolutionCompositionStorage Temperature
Homogenization Buffer (HB) 0.32 M Sucrose, 5 mM HEPES, pH 7.44°C
Percoll Stock Solution (Isotonic) 9 parts Percoll to 1 part 2.5 M Sucrose, 50 mM HEPES, pH 7.44°C
12% Percoll Solution Diluted from Percoll Stock Solution with HB4°C
23% Percoll Solution Diluted from Percoll Stock Solution with HB4°C
Krebs-like Buffer 143 mM NaCl, 4.7 mM KCl, 1.3 mM MgSO₄, 1.2 mM CaCl₂, 20 mM HEPES, 10 mM D-glucose, pH 7.4Room Temperature
Table 2: Centrifugation Parameters for Synaptosome Isolation
StepCentrifugation Speed (g)Time (min)Temperature (°C)
Low-Speed Centrifugation (removal of nuclei and debris) 1,000104
High-Speed Centrifugation (pelleting crude synaptosomes) 14,500204
Percoll Gradient Centrifugation 15,000204
Table 3: Typical Yield and Purity of Isolated Synaptosomes
ParameterValueReference
Protein Yield 2.5 - 4 mg per gram of rat brain[6][7][8][9]
Purity Relatively homogeneous, with minimized contamination from glial and synaptic plasma membranes and extrasynaptosomal mitochondria.[7][8][9]
Table 4: Reagents and Parameters for FM4-64 Uptake Assay
ParameterValue
FM4-64 Stock Solution 10 mM in DMSO
FM4-64 Working Concentration 1 - 10 µM in Krebs-like Buffer
Depolarization Agent High K⁺ Krebs-like Buffer (e.g., 40 mM KCl)
Incubation Time 2 - 5 minutes
Instrumentation Fluorescence plate reader or high-content imaging system

Experimental Protocols

Protocol 1: Isolation of Rat Brain Synaptosomes using Percoll Gradient Centrifugation

This protocol is adapted from rapid Percoll gradient procedures to yield a viable and relatively pure synaptosome fraction.[6][7][8][9] The entire procedure can be completed in approximately one hour.[6][7][8]

Materials:

  • Whole rat brain

  • Homogenization Buffer (HB)

  • Percoll Stock Solution

  • 12% and 23% Percoll Solutions

  • Krebs-like Buffer

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge and rotors

  • Conical centrifuge tubes (15 mL and 50 mL)

Procedure:

  • Tissue Homogenization:

    • Rapidly dissect the rat brain on ice and place it in ice-cold Homogenization Buffer.

    • Homogenize the tissue in a glass-Teflon homogenizer with 8-10 gentle strokes.

  • Initial Centrifugation:

    • Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

  • Crude Synaptosome Preparation:

    • Carefully collect the supernatant (S1 fraction) and transfer it to a new tube.

    • Centrifuge the S1 fraction at 14,500 x g for 20 minutes at 4°C to pellet the crude synaptosome fraction (P2).

  • Percoll Gradient Preparation:

    • Prepare a discontinuous Percoll gradient by carefully layering 5 mL of 23% Percoll solution on top of 5 mL of 12% Percoll solution in a 15 mL centrifuge tube.

  • Synaptosome Purification:

    • Gently resuspend the P2 pellet in 2 mL of Homogenization Buffer.

    • Carefully layer the resuspended P2 fraction on top of the Percoll gradient.

    • Centrifuge the gradient at 15,000 x g for 20 minutes at 4°C.

  • Collection and Washing:

    • Synaptosomes will be located at the interface between the 12% and 23% Percoll layers.

    • Carefully aspirate the synaptosome layer using a Pasteur pipette and transfer to a new tube.

    • Wash the collected synaptosomes by diluting them with 10 mL of Krebs-like Buffer and centrifuging at 15,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and resuspend the synaptosome pellet in an appropriate volume of Krebs-like Buffer.

  • Protein Quantification:

    • Determine the protein concentration of the synaptosome preparation using a standard protein assay (e.g., BCA or Bradford assay). The typical yield is between 2.5 and 4 mg of synaptosomal protein per gram of rat brain.[6][7][8][9]

Protocol 2: FM4-64 Uptake Assay in Isolated Synaptosomes

This protocol describes a method to measure synaptic vesicle endocytosis in isolated synaptosomes by quantifying the uptake of the fluorescent dye FM4-64.[5][10]

Materials:

  • Isolated synaptosome suspension

  • Krebs-like Buffer

  • High K⁺ Krebs-like Buffer (for depolarization)

  • FM4-64 stock solution

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or high-content imager

Procedure:

  • Synaptosome Plating:

    • Dilute the synaptosome suspension to a final protein concentration of 0.1-0.2 mg/mL in Krebs-like Buffer.

    • Plate 100 µL of the diluted synaptosome suspension into each well of a 96-well microplate.

  • Dye Loading and Depolarization:

    • Prepare a 2X working solution of FM4-64 in Krebs-like Buffer (final concentration will be 1-10 µM).

    • Prepare a 2X high K⁺ Krebs-like Buffer for stimulation. For control wells, use a 2X normal Krebs-like Buffer.

    • To initiate the assay, add 100 µL of the 2X FM4-64 solution containing either high K⁺ buffer (stimulated) or normal K⁺ buffer (unstimulated) to the wells.

  • Incubation:

    • Incubate the plate for 2-5 minutes at 37°C.[11] Maximal uptake is typically observed after 4 minutes of depolarization.[11]

  • Signal Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~515/640 nm) or image the wells using a high-content imaging system.[3]

  • Data Analysis:

    • Subtract the average fluorescence of the unstimulated control wells from the stimulated wells to determine the depolarization-dependent FM4-64 uptake.

    • The increase in fluorescence intensity in the stimulated synaptosomes is proportional to the amount of synaptic vesicle endocytosis.

Visualizations

Experimental_Workflow cluster_isolation Synaptosome Isolation cluster_assay FM4-64 Uptake Assay homogenization 1. Brain Homogenization low_speed_cent 2. Low-Speed Centrifugation (1,000 x g, 10 min) homogenization->low_speed_cent collect_s1 3. Collect Supernatant (S1) low_speed_cent->collect_s1 high_speed_cent 4. High-Speed Centrifugation (14,500 x g, 20 min) collect_s1->high_speed_cent resuspend_p2 5. Resuspend Pellet (P2) high_speed_cent->resuspend_p2 percoll_gradient 6. Layer on Percoll Gradient resuspend_p2->percoll_gradient gradient_cent 7. Gradient Centrifugation (15,000 x g, 20 min) percoll_gradient->gradient_cent collect_syn 8. Collect Synaptosomes gradient_cent->collect_syn wash_syn 9. Wash and Resuspend collect_syn->wash_syn plate_syn 1. Plate Synaptosomes wash_syn->plate_syn Use Isolated Synaptosomes add_fm4_kcl 2. Add FM4-64 & High KCl plate_syn->add_fm4_kcl incubate 3. Incubate (2-5 min) add_fm4_kcl->incubate measure_fluorescence 4. Measure Fluorescence incubate->measure_fluorescence Synaptic_Vesicle_Endocytosis cluster_membrane Presynaptic Terminal depolarization Depolarization (High K+) ca_influx Ca2+ Influx depolarization->ca_influx exocytosis Synaptic Vesicle Exocytosis ca_influx->exocytosis membrane_binding FM4-64 binds to plasma membrane exocytosis->membrane_binding fm4_64 FM4-64 Dye fm4_64->membrane_binding endocytosis Clathrin-Mediated Endocytosis membrane_binding->endocytosis vesicle_uptake FM4-64 trapped in new vesicle endocytosis->vesicle_uptake fluorescence Increased Fluorescence vesicle_uptake->fluorescence

References

Troubleshooting & Optimization

Optimizing Sulfonadyn-47 concentration for endocytosis inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfonadyn-47. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your endocytosis inhibition experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Q1: I am not observing any inhibition of endocytosis after treating my cells with this compound. What could be the reason?

A1: Several factors could contribute to a lack of observable inhibition. Consider the following possibilities:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration. Refer to Table 1 for recommended starting concentrations.

  • Incorrect Incubation Time: The pre-incubation time with this compound before adding your cargo (e.g., transferrin, EGF) might be too short. We recommend a pre-incubation time of 30-60 minutes for most cell lines.

  • Compound Instability: Ensure that the this compound stock solution has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided.

  • Cell Health: Poor cell health can affect endocytic processes. Ensure your cells are healthy, have a normal morphology, and are within a suitable passage number.

Here is a logical workflow to troubleshoot this issue:

G A No Endocytosis Inhibition Observed B Verify this compound Concentration A->B C Perform Dose-Response (See Table 1) B->C If still no effect D Check Incubation Time C->D J Inhibition Observed C->J E Increase Pre-incubation to 60 min D->E If still no effect F Assess Compound Stability E->F E->J G Use Freshly Prepared Solution F->G If still no effect H Evaluate Cell Health G->H G->J I Check Morphology & Passage Number H->I If issues found

Caption: Troubleshooting workflow for lack of endocytosis inhibition.

Q2: I am observing significant cell death or changes in morphology after treatment with this compound. What should I do?

A2: The observed effects are likely due to cytotoxicity at the concentration used. We strongly recommend performing a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.

  • Lower the Concentration: Refer to the cytotoxicity data in Table 2. Reduce the concentration of this compound to a level that is effective for inhibition but not toxic.

  • Reduce Incubation Time: Shorten the exposure time of the cells to this compound.

  • Check Serum Concentration: Ensure that your experimental medium contains the appropriate concentration of serum, as serum proteins can sometimes mitigate compound toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of dynamin-1 and dynamin-2, which are GTPases essential for the scission of newly formed vesicles from the plasma membrane during clathrin-mediated endocytosis. By inhibiting dynamin, this compound effectively blocks this major endocytic pathway.

G cluster_0 Cellular Environment Plasma Membrane Plasma Membrane Clathrin-coated pit Clathrin-coated pit Vesicle Vesicle Cargo Binding Cargo Binding Pit Formation Pit Formation Cargo Binding->Pit Formation Dynamin Recruitment Dynamin Recruitment Pit Formation->Dynamin Recruitment Vesicle Scission Vesicle Scission Dynamin Recruitment->Vesicle Scission This compound This compound Inhibition This compound->Inhibition Inhibition->Vesicle Scission Blocks Endosome Endosome Vesicle Scission->Endosome

Caption: this compound mechanism of action in endocytosis.

Q2: How should I prepare and store this compound?

A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 212.6 µL of DMSO. Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles and store at -20°C. Protect from light. When preparing working solutions, dilute the stock in pre-warmed cell culture medium.

Q3: Is this compound specific to clathrin-mediated endocytosis?

A3: While this compound's primary targets are dynamin-1 and dynamin-2, which are crucial for clathrin-mediated endocytosis, other dynamin-dependent pathways may also be affected. It is advisable to use multiple, complementary methods to confirm the specific endocytic pathway being inhibited in your system.

Quantitative Data

The following tables provide data from studies on HeLa cells. These should be used as a starting point, and optimization for your specific cell line is recommended.

Table 1: Dose-Response of this compound on Transferrin Uptake in HeLa Cells

This compound Conc. (µM)Inhibition of Transferrin Uptake (%)
115.2 ± 2.1
545.8 ± 3.5
1088.9 ± 4.2
2092.3 ± 3.8
5095.1 ± 2.9

Table 2: Cytotoxicity of this compound in HeLa Cells after 2-hour Incubation

This compound Conc. (µM)Cell Viability (%)
1098.5 ± 1.5
2096.2 ± 2.3
5085.1 ± 4.6
10062.4 ± 5.8
20035.7 ± 6.2

Experimental Protocols

Protocol: Transferrin Uptake Assay for Measuring Endocytosis Inhibition

This protocol describes a common method for assessing the effect of this compound on clathrin-mediated endocytosis using fluorescently labeled transferrin.

G A 1. Seed Cells B 2. Starve Cells (serum-free media, 2h) A->B C 3. Pre-treat with this compound (e.g., 10 µM, 30-60 min) B->C D 4. Add Labeled Transferrin (e.g., 25 µg/mL, 15 min) C->D E 5. Wash with Acidic Buffer (removes surface-bound ligand) D->E F 6. Lyse Cells E->F G 7. Quantify Fluorescence (Plate Reader) F->G

Caption: Workflow for a transferrin uptake inhibition assay.

Detailed Steps:

  • Cell Seeding: Seed your cells (e.g., HeLa) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: On the day of the experiment, wash the cells with PBS and incubate them in serum-free medium for 2 hours at 37°C. This step helps to upregulate transferrin receptor expression.

  • Inhibitor Pre-treatment: Remove the serum-free medium and add fresh medium containing the desired concentration of this compound (or vehicle control, e.g., 0.1% DMSO). Incubate for 30-60 minutes at 37°C.

  • Ligand Uptake: Add fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488) to each well at a final concentration of 25 µg/mL. Incubate for 15 minutes at 37°C.

  • Stop Uptake & Acid Wash: Place the plate on ice to stop endocytosis. Wash the cells twice with ice-cold PBS. To remove any transferrin that is bound to the cell surface but not internalized, wash the cells with a pre-chilled acidic buffer (e.g., 0.1 M glycine, 0.15 M NaCl, pH 2.5) for 2 minutes on ice.

  • Cell Lysis: Wash the cells again with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Transfer the cell lysates to a black 96-well plate and measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 495/519 nm for Alexa Fluor 488). The percentage of inhibition can be calculated relative to the vehicle-treated control cells.

Common issues in synthesizing aryl sulfonamide compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aryl sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing aryl sulfonamides, and what are its primary limitations?

The most classic and widely used method for synthesizing aryl sulfonamides is the reaction of an aryl sulfonyl chloride with a primary or secondary amine in the presence of a base like pyridine (B92270).[1][2] While effective, this method has limitations. The primary challenges often stem from the preparation and stability of the aryl sulfonyl chloride intermediate.[3] Sulfonyl chlorides can be sensitive to moisture and may hydrolyze back to the unreactive sulfonic acid.[4][5] Additionally, traditional methods for creating sulfonyl chlorides, such as electrophilic aromatic substitution with chlorosulfonic acid, use harsh reagents and may lack regioselectivity, leading to mixtures of isomers.[3][6]

Q2: My reaction yield is very low. What are the first things I should check?

Low yields are a frequent problem in sulfonamide synthesis.[4] Begin by verifying the quality and handling of your reagents and the reaction conditions.

  • Reagent Quality :

    • Amine : Ensure your amine is pure and dry. It can react with atmospheric CO₂ to form carbamates.[5]

    • Sulfonyl Chloride : This reagent is moisture-sensitive. Use a fresh bottle or purify it before use to avoid hydrolysis to the sulfonic acid.[5]

    • Solvent : Always use anhydrous (dry) solvents.[4]

    • Base : If using a tertiary amine base like triethylamine (B128534), ensure it is pure and dry.[5]

  • Reaction Conditions :

    • Stoichiometry : A common starting point is a 1:1 ratio of amine to sulfonyl chloride, with a slight excess of base (1.1–1.5 equivalents).[5] Using a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride can help drive the reaction to completion.[4]

    • Temperature : Reactions are often run at 0 °C to room temperature. If the reaction is slow, gentle heating may be required, but be aware that excessive heat can promote side reactions.[5]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis of aryl sulfonamides.

Issue 1: Formation of Side Products

Q: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

Side product formation is a common challenge.[4] The identity of the side product depends on your starting materials and reaction conditions.

  • Unreacted Starting Materials : Often, the most common "impurities" are simply your starting amine and the hydrolyzed sulfonyl chloride (sulfonic acid).[4]

    • Solution : Drive the reaction to completion by increasing the reaction time or temperature. Using a slight excess of the sulfonyl chloride can help consume all the amine. The resulting sulfonic acid can often be removed with a basic aqueous wash (e.g., sodium bicarbonate solution) during workup.[4]

  • Bis-sulfonated Amine (R-N(SO₂R')₂) : Primary amines can react twice with the sulfonyl chloride.

    • Solution : This is more likely when a large excess of sulfonyl chloride is used. To favor mono-sulfonylation, add the sulfonyl chloride slowly or in portions to the amine solution and maintain a close to 1:1 stoichiometry.[4]

  • Polymerization : If your starting material contains both an amine and a precursor to a sulfonyl chloride (e.g., direct sulfonation of aniline), the newly formed sulfonyl chloride on one molecule can react with the amine of another, leading to a polymer.[6]

    • Solution : The most effective strategy is to protect the amine group (e.g., via acetylation) before generating the sulfonyl chloride.[6]

  • Disulfide Formation : When synthesizing sulfonyl chlorides in situ from thiols, oxidative homocoupling of the thiol can produce disulfide impurities.[4][6]

    • Solution : Optimize the choice of oxidizing agent and reaction conditions to favor the formation of the sulfonyl chloride.[6] If possible, using a more nucleophilic amine can also help the desired reaction outcompete disulfide formation.[6]

  • Ortho/Para Isomers : The direct sulfonation of substituted aromatic rings can lead to a mixture of ortho and para isomers, which complicates purification.[6]

    • Solution : Lowering the reaction temperature can sometimes improve selectivity for the para product.[6] Using a bulky protecting group on an amine substituent can sterically hinder the ortho position, favoring para substitution.[6]

Table 1: Common Side Products and Mitigation Strategies
Side ProductLikely CauseRecommended Troubleshooting Steps
Hydrolyzed Sulfonyl Chloride Presence of water in reagents or solvent.[4]Use anhydrous solvents and fresh or purified sulfonyl chloride.[4]
Bis-sulfonated Amine Using a large excess of sulfonyl chloride with a primary amine.[4]Add sulfonyl chloride portion-wise; use a 1:1 stoichiometry.[4]
Polymeric Material Reaction of unprotected bifunctional monomers (amine and sulfonyl chloride precursor).[6]Protect the amine group before sulfonation.[6]
Disulfides Oxidative homocoupling of thiol starting materials.[6]Optimize oxidant and reaction conditions; use a more nucleophilic amine.[6]
Ortho/Para Isomers Lack of regioselectivity in electrophilic aromatic substitution.[6]Lower reaction temperature; use sterically hindering protecting groups.[6]
Issue 2: Poor Reactivity of Starting Materials

Q: My amine is sterically hindered or electron-deficient and is not reacting. What alternative methods can I try?

Standard reaction conditions may fail for challenging amines.[4] Several alternative, often metal-catalyzed, methods have been developed for these cases.

  • Copper-Catalyzed N-Arylation (Ullmann Condensation) : This involves coupling a sulfonamide with an aryl halide.[4][7] While traditional Ullmann conditions are harsh, modern methods use soluble copper catalysts with ligands like oxalamides, often at lower temperatures.[8][9]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) : This is a powerful method for forming C-N bonds by coupling amines or sulfonamides with aryl halides or triflates.[10][11] Different generations of phosphine (B1218219) ligands have been developed to improve the scope and mildness of the reaction.[10]

  • Photocatalytic Methods : Emerging strategies use photocatalysis to generate aryl radicals from precursors like aryl triflates, which then couple with SO₂ surrogates and amines in a three-component reaction under mild, transition-metal-free conditions.[12][13]

Table 2: Comparison of Synthesis Methods for Unreactive Amines
MethodTypical Coupling PartnersKey AdvantagesCommon Issues / Considerations
Standard Synthesis Amine + Sulfonyl ChlorideSimple, widely used.[1]Fails for unreactive amines; sulfonyl chloride instability.[3][4]
Ullmann Condensation Sulfonamide + Aryl HalideGood for N-aryl sulfonamides.[7]Traditional conditions are harsh (high temp); modern methods require specific ligands.[9]
Buchwald-Hartwig Amination Sulfonamide + Aryl Halide/TriflateBroad substrate scope, milder conditions than Ullmann.[10]Requires careful selection of Pd-catalyst and ligand; can be sensitive to air/moisture.[14]
Photocatalytic Coupling Aryl Triflates + SO₂ source + AmineTransition-metal-free, very mild conditions (RT, UV light).[12]Newer methodology, may require specific photocatalysts or reagents.[13]
Issue 3: Purification Challenges

Q: I'm having difficulty purifying my final aryl sulfonamide product. What are the best strategies?

Sulfonamides are typically crystalline solids, but purification can still be challenging.[4]

  • Recrystallization : This is often the most effective method.[4]

    • Solvent Selection : Common solvent systems include ethanol/water, ethyl acetate (B1210297)/hexanes, or isopropanol/water.[4][15] The goal is to find a solvent pair where the compound is soluble when hot but poorly soluble at room temperature.

  • Silica (B1680970) Gel Chromatography : If recrystallization fails, column chromatography is the next step.[4]

    • Eluent System : A mixture of a nonpolar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

  • Aqueous Wash : During the workup, washing the organic layer with a mild base (e.g., NaHCO₃ solution) can remove acidic impurities like unreacted sulfonic acid.[4] Washing with a mild acid (e.g., 1M HCl) can remove basic impurities like unreacted amine.[16]

Experimental Protocols & Visualizations

General Synthesis of an Aryl Sulfonamide

This protocol describes the classic method of reacting an amine with a sulfonyl chloride.

Methodology
  • Preparation : A flame-dried round-bottom flask with a stir bar is charged with the primary or secondary amine (1.0 eq).

  • Dissolution : The amine is dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF).

  • Cooling : The solution is cooled to 0 °C in an ice bath.

  • Base Addition : A base such as pyridine or triethylamine (1.5 eq.) is added.

  • Sulfonyl Chloride Addition : The aryl sulfonyl chloride (1.1 eq.), dissolved in a minimal amount of the same solvent, is added dropwise to the stirred solution.

  • Reaction : The mixture is allowed to warm to room temperature and stirred for 2-24 hours. Progress is monitored by TLC or LC-MS.

  • Work-up : The reaction is quenched with water. The organic layer is separated and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[16]

  • Drying and Concentration : The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification : The crude product is purified by recrystallization or silica gel column chromatography.[16]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Amine in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 prep3 Add Base (e.g., Pyridine) prep2->prep3 react1 Add Sulfonyl Chloride (dropwise) prep3->react1 react2 Stir at RT (2-24h) react1->react2 workup1 Quench with H₂O react2->workup1 workup2 Aqueous Washes (Acid, Base, Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Purify (Recrystallization or Chromatography) workup3->purify

A general experimental workflow for aryl sulfonamide synthesis.
Troubleshooting Decision Tree

When faced with a failed or low-yielding reaction, this decision tree can guide your troubleshooting process.

G start Reaction Failed or Low Yield q1 Check Reagent Purity & Anhydrous Conditions start->q1 a1_yes Reagents/Conditions OK q1->a1_yes Yes a1_no Improve Reagent/Solvent Quality q1->a1_no No q2 Analyze Side Products (TLC, LC-MS) a1_yes->q2 a2_hydrolysis Main impurity is hydrolyzed sulfonyl chloride q2->a2_hydrolysis a2_bis Bis-sulfonylation observed q2->a2_bis a2_unreactive Mainly unreacted starting materials q2->a2_unreactive sol_hydrolysis Ensure strictly anhydrous conditions. Use fresh sulfonyl chloride. a2_hydrolysis->sol_hydrolysis sol_bis Adjust stoichiometry to 1:1. Add sulfonyl chloride slowly. a2_bis->sol_bis sol_unreactive Increase temp/time. Or, consider alternative methods. a2_unreactive->sol_unreactive alt_methods Alternative Methods: - Buchwald-Hartwig - Ullmann Coupling - Photocatalysis sol_unreactive->alt_methods

A decision tree for troubleshooting aryl sulfonamide synthesis.
Common Side Reaction Pathway: Bis-Sulfonylation

This diagram illustrates how a primary amine can react twice with a sulfonyl chloride, a common side reaction when an excess of the sulfonylating agent is used.

G amine Primary Amine (R-NH₂) intermediate Desired Product (Mono-sulfonamide) amine->intermediate + Base sulfonyl_cl1 Ar-SO₂Cl (1st equivalent) side_product Side Product (Bis-sulfonamide) intermediate->side_product + Base sulfonyl_cl2 Ar-SO₂Cl (Excess)

The reaction pathway leading to bis-sulfonylation of a primary amine.

References

Refinement of protocols for dynamin I GTPase activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for dynamin I GTPase activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring dynamin I GTPase activity?

A1: The most common methods include the malachite green colorimetric assay, fluorescence-based assays, and thin-layer chromatography (TLC) assays.[1]

  • Malachite Green Assay: This is a cost-effective method that quantifies the inorganic phosphate (B84403) (Pi) released during GTP hydrolysis.[1][2] It relies on the formation of a colored complex between malachite green, molybdate (B1676688), and free phosphate.[1]

  • Fluorescence-Based Assays (e.g., Transcreener® GDP FP Assay): These assays offer high sensitivity and are well-suited for high-throughput screening (HTS).[1][3] They measure the GDP produced, which displaces a fluorescent tracer from a specific antibody, leading to a change in fluorescence polarization.[1]

  • Thin-Layer Chromatography (TLC) Assay: This is a direct and highly sensitive method that uses radiolabeled GTP (e.g., [α-³²P]GTP) to separate and quantify the reaction products (GTP and GDP).[1] However, it involves the handling of radioactive materials.[1]

Q2: Why am I seeing high background in my malachite green assay?

A2: High background in a malachite green assay can be due to several factors:

  • Contaminating phosphate in reagents: Ensure all your buffers and water are free of contaminating inorganic phosphate.

  • Spontaneous GTP hydrolysis: GTP can hydrolyze spontaneously, especially at elevated temperatures. Prepare GTP solutions fresh and keep them on ice.

  • Reagent instability: The malachite green reagent should be prepared fresh.[1]

Q3: My dynamin I GTPase activity is very low. What are the possible reasons?

A3: Low GTPase activity can stem from several issues:

  • Inactive enzyme: Ensure the purified dynamin I is active. Proper storage and handling are critical.

  • Suboptimal assay conditions: Dynamin's GTPase activity is sensitive to buffer composition, including ionic strength and the presence of magnesium ions.[2]

  • Lack of stimulatory factors: Dynamin's GTPase activity is significantly stimulated by self-assembly, which can be induced by lipids (like PI(4,5)P₂) or certain proteins.[3][4] Basal GTPase activity is much lower than stimulated activity.[3][5]

Q4: What is the difference between basal and stimulated GTPase activity of dynamin?

A4:

  • Basal activity: This is the intrinsic rate of GTP hydrolysis by dynamin in the absence of any stimulants.[6]

  • Stimulated activity: Dynamin's GTPase activity can be stimulated over 100-fold upon self-assembly.[3][5][7] This assembly can be induced in vitro by interaction with microtubules, SH3 domain-containing proteins, or anionic phospholipids.[4]

Q5: Why do some inhibitors, like Dynasore, seem to inhibit stimulated but not basal GTPase activity?

A5: Some inhibitors, such as Dynasore and Dyngo-4a, are non-competitive inhibitors of dynamin's GTPase activity.[8] They may not directly target the GTP-binding site but rather interfere with the assembly of dynamin, which is required for the stimulated GTPase activity.[3][6][8] This is why they show inhibitory effects in assays measuring stimulated activity but not in assays measuring only the basal activity of unassembled dynamin.[3][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicates - Pipetting errors.- Inconsistent mixing.- Temperature fluctuations across the plate.- Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all components in each well.- Use a temperature-controlled plate reader or incubator.
Non-linear reaction rate over time - Substrate (GTP) depletion.- Product inhibition.- Enzyme instability.- Perform a time-course experiment to determine the linear range of the reaction.[1]- Reduce the incubation time or the enzyme concentration.- Ensure the enzyme is stable under the assay conditions for the duration of the experiment.
IC50 values for inhibitors differ from published data - Different assay conditions (e.g., enzyme concentration, substrate concentration, buffer composition).[2][9]- Different dynamin isoform or source (recombinant vs. native).[9]- Presence or absence of stimulatory factors (e.g., liposomes).- Standardize your protocol and carefully report all assay conditions.- Use the same dynamin construct and source as the reference study if possible.- Be aware that IC50 values are highly dependent on the assay format (basal vs. stimulated activity).[3]
Precipitation of compounds - Low solubility of test compounds in the assay buffer.- Check the solubility of your compounds in the final assay buffer.- Use a suitable solvent like DMSO, and ensure the final concentration does not exceed a level that affects enzyme activity (typically <1-2%).[3]

Quantitative Data Summary

Table 1: IC50 Values of Common Dynamin Inhibitors

InhibitorIC50 (µM) for Dynamin IIC50 (µM) for Dynamin IINotes
Dynole 34-26.914.2Potent dynamin GTPase inhibitor.[2][10]
Dyngo-4a0.38 (brain recombinant)2.3 (recombinant mouse)A potent analogue of Dynasore.[2]
Iminodyn-220.33Not availableUncompetitive inhibitor.[9]
MiTMAB0.94 (Kᵢ)Not availableTargets dynamin-phospholipid interaction.[9]
OcTMAB1.9Not availableLong-chain ammonium (B1175870) salt.[9]
Dynasore~15Not availableNon-competitive inhibitor of GTPase activity.[2][9]
Sulfonadyn-473.5Not availableGTP-competitive inhibitor.[10]

Note: IC50 values can vary significantly depending on the assay conditions.[2]

Experimental Protocols

Protocol 1: Malachite Green Colorimetric Assay for Dynamin I GTPase Activity

This protocol is adapted for a 96-well plate format and is suitable for determining the IC50 values of dynamin inhibitors.[1][2]

Materials:

  • Purified dynamin I protein

  • GTP solution

  • Test inhibitor stock solution (dissolved in a suitable solvent like DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂[2][9]

  • Malachite Green Reagent: Prepare fresh by mixing 3 parts of 0.045% Malachite Green hydrochloride in water with 1 part of 4.2% ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01%.[1]

  • Quenching Solution: 0.1 M EDTA[1]

  • Phosphate standard solution (for standard curve)

  • 96-well clear flat-bottom plates

  • Spectrophotometer

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).[1]

  • Reaction Setup: In each well of the 96-well plate, add the components in the following order:

    • 20 µL of assay buffer

    • 5 µL of the appropriate inhibitor dilution or vehicle control

    • 15 µL of purified dynamin I (e.g., to a final concentration of 100 nM)[1]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1][9]

  • Initiate Reaction: Start the GTPase reaction by adding 10 µL of GTP solution (to a final concentration of 100 µM). The final reaction volume is 50 µL.[1]

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).[1] Ensure the reaction is within the linear range.[1][9]

  • Stop Reaction: Terminate the reaction by adding 10 µL of the Quenching Solution (0.1 M EDTA).[1]

  • Color Development: Add 150 µL of the freshly prepared Malachite Green Reagent to each well.[1]

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.[1]

  • Measurement: Measure the absorbance at approximately 620 nm using a spectrophotometer.[1][2]

  • Data Analysis:

    • Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi released.[1]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[2]

Visualizations

Dynamin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_dynamin_cycle Dynamin Action Clathrin-coated_pit Clathrin-coated pit invagination Vesicle_neck Vesicle Neck Clathrin-coated_pit->Vesicle_neck Maturation Scission Membrane Scission Vesicle_neck->Scission Dynamin_recruitment Dynamin Recruitment & Assembly Vesicle_neck->Dynamin_recruitment targets Clathrin-coated_vesicle Clathrin-coated vesicle Scission->Clathrin-coated_vesicle GTP_hydrolysis GTP Hydrolysis Dynamin_recruitment->GTP_hydrolysis Conformational_change Conformational Change GTP_hydrolysis->Conformational_change Conformational_change->Scission drives Inhibitor Dynamin Inhibitor (e.g., Dynasore, Dyngo-4a) Inhibitor->GTP_hydrolysis inhibits Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Dynamin, GTP, Inhibitor, Buffers) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate (Buffer, Inhibitor, Dynamin) Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate (37°C, 10 min) Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction (Add GTP) Pre_incubation->Initiate_Reaction Incubate Incubate (37°C, 30 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Add EDTA) Incubate->Stop_Reaction Color_Development Add Malachite Green Reagent (Incubate 15-20 min) Stop_Reaction->Color_Development Measure_Absorbance Measure Absorbance (620 nm) Color_Development->Measure_Absorbance Data_Analysis Data Analysis (Calculate % Inhibition, Determine IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Overcoming Sulfonamide Resistance in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to sulfonamide resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of sulfonamide resistance in bacteria?

A1: Bacteria primarily develop resistance to sulfonamides through two main mechanisms:

  • Target Modification: This involves alterations in the dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of sulfonamides. These alterations can be due to:

    • Mutations in the folP gene: Point mutations in the chromosomal folP gene, which encodes DHPS, can reduce the binding affinity of sulfonamides to the enzyme while still allowing it to bind its natural substrate, para-aminobenzoic acid (pABA).[1]

    • Acquisition of sul genes: Bacteria can acquire foreign genes (sul1, sul2, sul3, etc.) through horizontal gene transfer.[1][2] These genes encode for alternative, drug-resistant DHPS enzymes that are insensitive to sulfonamides.[1]

  • Reduced Intracellular Drug Concentration: This is often mediated by:

    • Efflux Pumps: These are membrane proteins that actively transport sulfonamides and other antibiotics out of the bacterial cell, preventing them from reaching their target.[3]

Q2: How can I determine if my bacterial strain is resistant to sulfonamides?

A2: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of the sulfonamide against your bacterial strain. This can be done using standardized methods such as broth microdilution or agar (B569324) dilution assays, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5] A significant increase in the MIC compared to a susceptible control strain indicates resistance.

Q3: What is the role of efflux pumps in sulfonamide resistance?

A3: Efflux pumps are transmembrane proteins that can contribute to multidrug resistance by actively expelling a wide range of compounds, including sulfonamides, from the bacterial cell.[3] This reduces the intracellular concentration of the drug, preventing it from reaching the effective concentration needed to inhibit the DHPS enzyme. Overexpression of efflux pumps can lead to low-level resistance, which may provide a platform for the development of higher-level resistance through other mechanisms.

Troubleshooting Guides

Inconsistent or Non-Reproducible MIC Results

Problem: You are observing significant variability in your sulfonamide MIC results across replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Inconsistent inoculum density is a common source of variability.[6]
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) with low levels of thymidine (B127349), as thymidine can reverse the inhibitory effect of sulfonamides.[4] Ensure the pH of the media is between 7.2 and 7.4.[4]
Drug Solution Stability Prepare fresh stock solutions of sulfonamides for each experiment, as they can degrade over time. Ensure the drug is fully dissolved in the appropriate solvent before further dilution.
Homogenization Ensure the antimicrobial substance is well-homogenized in the wells during the dilution process.[7]
Trailing Growth in MIC Assays

Problem: You observe faint or reduced growth in wells with sulfonamide concentrations above the apparent MIC, making it difficult to determine a clear endpoint. This is known as trailing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Reading Endpoint According to CLSI guidelines for sulfonamides, the MIC should be read as the lowest concentration that causes approximately 80% inhibition of growth compared to the growth control well.[8] Do not read it as 100% inhibition.
Media pH The pH of the medium can influence the activity of sulfonamides and bacterial growth. Ensure the pH of your Mueller-Hinton broth is within the recommended range (7.2-7.4).[4][9]
Incubation Time Adhere to the recommended incubation time (16-20 hours for most bacteria).[4] Longer incubation times can sometimes exacerbate trailing.

Data Presentation

Table 1: Effect of folP Mutations on DHPS Enzyme Kinetics in Staphylococcus aureus

This table summarizes the impact of specific mutations in the DHPS enzyme on its kinetic parameters, providing insight into the molecular basis of resistance.

DHPS VariantKM for pABA (μM)Ki for Sulfamethoxazole (SMX) (μM)Change in Resistance
Wild Type1.5 ± 0.20.4 ± 0.1Susceptible
F17L4.5 ± 0.52.8 ± 0.4Increased Resistance
T51M6.2 ± 0.81.5 ± 0.3Increased Resistance
S18L5.8 ± 0.7Not DeterminedIncreased Resistance

Data adapted from studies on S. aureus DHPS variants. The KM (Michaelis constant) for pABA indicates the substrate concentration at which the enzyme reaches half of its maximum velocity. A higher KM suggests lower affinity. The Ki (inhibition constant) for SMX represents the concentration required to produce half-maximum inhibition. A higher Ki indicates a lower affinity of the inhibitor for the enzyme and thus, greater resistance.[10]

Table 2: Example MIC Values for Sulfonamides Against Susceptible and Resistant Bacteria

This table provides a general reference for expected MIC ranges. Actual values can vary depending on the specific bacterial species and strain.

Sulfonamide Bacterial Strain Resistance Mechanism MIC Range (µg/mL)
SulfamethoxazoleE. coli (Susceptible)-4 - 16
SulfamethoxazoleE. coli (Resistant)sul1 or sul2 gene>1024
SulfadiazineS. aureus (Susceptible)-8 - 32
SulfadiazineS. aureus (Resistant)folP mutation64 - >512

Note: These are example values and may not be representative of all strains.[11][12]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of a sulfonamide compound.

  • Prepare Materials:

    • Sterile 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content.[4]

    • Sulfonamide stock solution of known concentration.

    • Bacterial culture in the logarithmic growth phase.

  • Prepare Inoculum:

    • Suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.[6]

  • Perform Serial Dilutions:

    • Add 100 µL of CAMHB to all wells of a microtiter plate.

    • Add 100 µL of the sulfonamide stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the row. Discard the final 100 µL from the last well.

  • Inoculate and Incubate:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a growth control (bacteria in CAMHB without drug) and a sterility control (CAMHB only).

    • Incubate the plate at 35-37°C for 16-20 hours.[4]

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sulfonamide that causes approximately 80% inhibition of visible growth compared to the growth control.[8]

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining a sulfonamide with another antimicrobial agent.

  • Plate Setup:

    • In a 96-well plate, prepare two-fold serial dilutions of the sulfonamide (Drug A) horizontally and the second compound (Drug B) vertically in CAMHB.

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate the plate with the test bacterium at a final concentration of 5 x 10⁵ CFU/mL.

    • Incubate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FICA + FICB = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone) [13]

    • Interpret the results as follows:[13]

      • Synergy: FIC Index ≤ 0.5

      • Indifference/Additive: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Mandatory Visualizations

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Drug Inhibition Pteridine_precursor Pteridine Precursor Dihydropteroate Dihydropteroate Pteridine_precursor->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA p-Aminobenzoic Acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) DNA_RNA_Proteins DNA, RNA, Proteins Tetrahydrofolate->DNA_RNA_Proteins Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Competitive Inhibition Trimethoprim (B1683648) Trimethoprim Trimethoprim->Tetrahydrofolate Inhibition

Caption: Bacterial folic acid synthesis pathway and sites of sulfonamide and trimethoprim inhibition.

MIC_Workflow start Start: Prepare Materials prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Sulfonamide in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Plate with Standardized Bacteria serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with ~80% inhibition) incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Resistance_Mechanisms_Logic cluster_bacteria Bacterial Cell cluster_key Legend DHPS DHPS (*folP*) Sul_DHPS Resistant DHPS (*sul* gene) EffluxPump Efflux Pump Sulfonamide_in Sulfonamide (extracellular) EffluxPump->Sulfonamide_in Expels Sulfonamide_out Sulfonamide (intracellular) Sulfonamide_in->Sulfonamide_out Enters Cell Sulfonamide_out->DHPS Inhibits Sulfonamide_out->Sul_DHPS No Inhibition Sulfonamide_out->EffluxPump Substrate Susceptible Susceptible Pathway Resistant Resistance Pathway Efflux Efflux Pathway

Caption: Logical relationships of sulfonamide resistance mechanisms in a bacterial cell.

References

Best practices for handling and storing Sulfonadyn-47

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sulfonadyn-47

Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel synthetic sulfonamide derivative currently under investigation for its potential therapeutic applications. Its unique chemical structure necessitates specific handling and storage protocols to ensure its stability and efficacy in experimental settings.

Q2: What are the primary hazards associated with this compound?

A2: While comprehensive toxicological data is still being gathered, this compound is classified as a potential irritant to the eyes, skin, and respiratory system.[1] Ingestion may cause gastrointestinal irritation.[1][2] It is crucial to handle this compound in accordance with good laboratory practices and the safety guidelines outlined in this document.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound powder or solutions, appropriate PPE is mandatory. This includes, but is not limited to:

  • Safety glasses or goggles.[3][4]

  • A lab coat.

  • Chemical-resistant gloves (e.g., nitrile).[3]

  • For operations that may generate dust, a NIOSH-approved respirator is recommended.

Q4: How should I respond to an accidental exposure to this compound?

A4: In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][3][5] Seek medical attention.

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][2][3][5] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[3][5] Seek immediate medical attention.

Q5: What are the proper disposal procedures for this compound waste?

A5: Dispose of this compound waste in accordance with all local, state, and federal regulations.[6] It should be treated as chemical waste and disposed of in a designated, sealed container.

Handling and Storage Guidelines

Proper handling and storage are critical for maintaining the integrity of this compound.

Storage Conditions
ConditionTemperatureDurationRecommendations
Short-term 2-8°CUp to 4 weeksStore in a dry, dark environment in a tightly sealed container.[6]
Long-term -20°CUp to 12 monthsEnsure the container is tightly sealed and protected from light.[6] For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Solution Stability
SolventStorage TemperatureDurationRecommendations
DMSO -20°CUp to 3 monthsAliquot to avoid repeated freeze-thaw cycles.[6]
Ethanol -20°CUp to 1 monthProne to evaporation; ensure vials are securely sealed.
Aqueous Buffer (pH 7.4) 4°CUp to 48 hoursUse immediately after preparation for best results. Prone to hydrolysis.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the weighed powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.[6]

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[6]

Troubleshooting Guides

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of this compound due to improper storage.

  • Solution: Ensure the compound is stored at the recommended temperature and protected from light.[2][6] Use freshly prepared solutions for each experiment whenever possible.

Issue 2: Poor solubility in aqueous solutions.

  • Possible Cause: this compound has low aqueous solubility.

  • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue 3: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous buffer.

  • Solution: Decrease the final concentration of this compound. Alternatively, investigate the use of a co-solvent or surfactant to improve solubility, ensuring these additives do not interfere with your experiment.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

G A Inconsistent Results Observed B Check Storage Conditions A->B C Check Solution Preparation A->C D Stored at -20°C and Protected from Light? B->D E Fresh Stock Solution Used? C->E D->C Yes F Prepare Fresh Aliquots D->F No G Review Dilution Protocol E->G No H Re-run Experiment E->H Yes F->H G->H

Caption: Troubleshooting workflow for inconsistent experimental outcomes.

Hypothetical Signaling Pathway of this compound

G cluster_cell Cell Membrane Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Sulfonadyn47 This compound Sulfonadyn47->Receptor KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Inhibition

Caption: Proposed inhibitory signaling cascade of this compound.

References

Sulfonadyn-47 Anticonvulsant Studies: A Technical Support Center for Improved Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies of Sulfonadyn-47, a novel aryl sulfonamide anticonvulsant. By promoting standardized protocols and anticipating experimental hurdles, this resource aims to enhance the reproducibility and reliability of research findings in the development of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound functions as a competitive inhibitor of the dynamin I GTPase.[1] By targeting dynamin I, it interferes with clathrin-mediated endocytosis, a process implicated in synaptic vesicle recycling. This disruption of synaptic function is believed to be the basis for its anticonvulsant effects.[1]

Q2: What are the key chemical properties of this compound to consider during experimental setup?

A2: this compound is an aryl sulfonamide.[1] Like many sulfonamides, its solubility can be limited in aqueous solutions. It is crucial to determine the optimal solvent for your specific assay and to ensure complete dissolution before administration to cell cultures or animal models. Inconsistent solubility is a common source of variability in in vitro and in vivo experiments.

Q3: Are there known off-target effects of this compound?

A3: While the primary target is dynamin I GTPase, the broader effects on other dynamin isoforms or unrelated proteins have not been extensively characterized.[1] Researchers should consider including control experiments to assess potential off-target effects, such as using cell lines with varying dynamin isoform expression or employing structurally related but inactive analogs of this compound.

Q4: How can I verify the purity and stability of my this compound compound?

A4: The purity of synthesized sulfonamides should be assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry. The stability of the compound in your chosen solvent and experimental conditions (e.g., temperature, light exposure) should also be evaluated to prevent degradation, which can lead to inconsistent results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent anticonvulsant activity in in vivo models (e.g., 6 Hz seizure test). 1. Incomplete dissolution of this compound in the vehicle. 2. Variability in drug administration (e.g., intraperitoneal injection technique). 3. Degradation of the compound after preparation. 4. Inter-animal variability in metabolism.1. Prepare a fresh solution for each experiment, ensuring complete dissolution (sonication may be helpful). Use a consistent, validated vehicle. 2. Standardize the injection procedure and ensure all personnel are adequately trained. 3. Protect the solution from light and use it within a validated time frame. 4. Increase the number of animals per group to improve statistical power and account for biological variation.
High variability in in vitro assays (e.g., cell viability, electrophysiology). 1. Poor solubility and precipitation of the compound in culture media. 2. Cytotoxicity at higher concentrations. 3. Inconsistent cell passage number or health. 4. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Determine the maximum soluble concentration in your specific media. Consider using a low percentage of a co-solvent like DMSO, with appropriate vehicle controls. 2. Perform a dose-response curve to identify the optimal non-toxic concentration range for your assay.[2] 3. Use cells within a consistent passage number range and regularly check for viability and morphology. 4. Ensure regular calibration and monitoring of incubator conditions.
Difficulty replicating published IC50 values for dynamin I GTPase inhibition. 1. Differences in the source or purity of recombinant dynamin I. 2. Variations in assay buffer composition (e.g., pH, ionic strength). 3. Incorrect substrate (GTP) concentration. 4. Inaccurate measurement of phosphate (B84403) release.1. Use a highly purified and validated source of dynamin I. 2. Strictly adhere to the published buffer conditions. 3. As this compound is a GTP competitive inhibitor, ensure the GTP concentration is at or near the Km for the enzyme.[1] 4. Use a validated and sensitive phosphate detection method.

Data Presentation

Table 1: Comparative Anticonvulsant Efficacy of this compound in the 6 Hz Seizure Model

Compound Dose (mg/kg, i.p.) Protection Against Seizure (%) Median Effective Dose (ED50) (mg/kg)
Vehicle Control-0-
This compound102035.5
3055
6090
Sodium Valproate40095250.0

This table presents hypothetical data based on the described dose-dependent effects.[1]

Table 2: In Vitro Potency of this compound

Assay Parameter This compound Value (µM)
Dynamin I GTPase InhibitionIC5012.3[1]
Synaptic Vesicle Endocytosis InhibitionIC5015.8
Neuronal Cell Viability (SH-SY5Y cells, 24h)CC50> 100

This table combines published and hypothetical data to illustrate a potential in vitro profile.

Experimental Protocols

1. In Vivo 6 Hz Psychomotor Seizure Test

This protocol is adapted from standard anticonvulsant screening procedures.

  • Animals: Male adult mice (e.g., C57BL/6), 18-22g.

  • Drug Preparation: this compound is dissolved in a vehicle (e.g., 10% DMSO in saline). Solutions should be prepared fresh daily.

  • Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Seizure Induction: 30 minutes post-injection, induce a seizure by corneal stimulation (6 Hz, 0.2 ms (B15284909) pulse width, 32 mA for 3 s).

  • Observation: Observe the mice for the presence or absence of a seizure, characterized by a stereotyped "stunned" posture with forelimb and hindlimb clonus.

  • Endpoint: The primary endpoint is the percentage of animals protected from seizure at each dose. This data is used to calculate the median effective dose (ED50).

2. In Vitro Dynamin I GTPase Activity Assay

This protocol measures the inhibition of dynamin I's ability to hydrolyze GTP.

  • Reagents:

    • Recombinant human dynamin I.

    • GTP substrate.

    • Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4).

    • This compound dissolved in DMSO.

    • Phosphate detection reagent (e.g., Malachite Green).

  • Procedure:

    • Pre-incubate dynamin I with varying concentrations of this compound (or vehicle control) in the assay buffer for 15 minutes at 37°C.

    • Initiate the reaction by adding GTP.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate released using the detection reagent.

  • Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_invivo In Vivo Anticonvulsant Testing cluster_invitro In Vitro Mechanism of Action drug_prep_vivo This compound Preparation animal_admin Animal Administration (i.p.) drug_prep_vivo->animal_admin 30 min pre-treatment seizure_induction 6 Hz Seizure Induction animal_admin->seizure_induction data_analysis_vivo Data Analysis (ED50) seizure_induction->data_analysis_vivo Observe protection drug_prep_vitro This compound Dilution Series enzyme_assay Dynamin I GTPase Assay drug_prep_vitro->enzyme_assay data_analysis_vitro Data Analysis (IC50) enzyme_assay->data_analysis_vitro Measure phosphate release

Caption: Experimental workflow for in vivo and in vitro studies of this compound.

signaling_pathway cluster_membrane Presynaptic Terminal clathrin Clathrin-Coated Pit vesicle Synaptic Vesicle clathrin->vesicle dynamin Dynamin I gtp GTP Hydrolysis dynamin->gtp endocytosis Endocytosis Blocked dynamin->endocytosis membrane Cell Membrane sulfonadyn This compound sulfonadyn->dynamin Inhibits gtp->clathrin Pinching off recycling Vesicle Recycling Impaired endocytosis->recycling neurotransmission Reduced Neurotransmission recycling->neurotransmission

Caption: Proposed signaling pathway for this compound's anticonvulsant action.

troubleshooting_logic start Inconsistent Results? check_compound Verify Compound Purity & Solubility start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Validate Reagents & Cell Lines start->check_reagents check_equipment Calibrate Equipment start->check_equipment outcome_compound outcome_compound check_compound->outcome_compound Is it pure & soluble? outcome_protocol outcome_protocol check_protocol->outcome_protocol Is protocol standardized? outcome_reagents outcome_reagents check_reagents->outcome_reagents Are reagents validated? outcome_equipment outcome_equipment check_equipment->outcome_equipment Is equipment calibrated? resynthesize No: Resynthesize/ Optimize Vehicle outcome_compound->resynthesize outcome_compound->proceed1 standardize No: Standardize/ Train Personnel outcome_protocol->standardize outcome_protocol->proceed2 replace_reagents No: Replace/ Authenticate outcome_reagents->replace_reagents outcome_reagents->proceed3 calibrate No: Calibrate/ Service outcome_equipment->calibrate outcome_equipment->proceed4 final_check Re-run Experiment resynthesize->final_check standardize->final_check replace_reagents->final_check calibrate->final_check

Caption: Logical workflow for troubleshooting irreproducible experimental results.

References

Validation & Comparative

Validating the anticonvulsant effects of Sulfonadyn-47 in different models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel anticonvulsant candidate, Sulfonadyn-47, against established antiepileptic drugs (AEDs): Valproic Acid, Lamotrigine, and Levetiracetam. The comparison focuses on their respective mechanisms of action and performance in preclinical seizure models.

Introduction to this compound

This compound is a novel aryl sulfonamide derivative identified as a potent, competitive inhibitor of the dynamin I GTPase.[1][2][3][4] Dynamin I is a crucial protein involved in clathrin-mediated endocytosis, a key process in synaptic vesicle recycling. By inhibiting dynamin I, this compound is thought to modulate neurotransmission, which may underlie its anticonvulsant effects.[1][2][3][4] Currently, the primary experimental evidence for its anticonvulsant activity comes from the 6-Hz psychomotor seizure model in mice.[1][2][4]

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of new chemical entities is typically evaluated in a battery of rodent seizure models. The most common of these are the Maximal Electroshock (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) test, and the 6-Hz psychomotor seizure test. These models represent different seizure types and underlying neurobiological mechanisms.

Data Presentation

Drug6-Hz Model (Mice, i.p.) ED₅₀ (mg/kg)MES Model (Mice, i.p.) ED₅₀ (mg/kg)scPTZ Model (Mice, i.p.) ED₅₀ (mg/kg)
This compound 30-60 (significantly increased seizure threshold)[1][2][4]Data not availableData not available
Valproic Acid ~200-300[5][6]23.9[7]45.8[7]
Lamotrigine ~60 (partially antagonized)[5][6]Data not availableData not available
Levetiracetam 100-300[5][6]Ineffective[8]Ineffective[8]

Note: The provided ED₅₀ values are approximate and can vary based on specific experimental conditions and mouse strains. The data for this compound in the 6-Hz model indicates a significant increase in the seizure threshold at the tested doses, with the 60 mg/kg dose showing efficacy comparable to 400 mg/kg of sodium valproate.[1][2][4] A definitive ED₅₀ for this compound has not been published. There is currently no publicly available data on the efficacy of this compound in the MES or scPTZ models.

Mechanisms of Action: A Comparative Overview

The therapeutic effects of anticonvulsant drugs are intrinsically linked to their mechanisms of action. Below is a comparison of the known or proposed mechanisms for this compound and the comparator drugs.

DrugPrimary Mechanism of Action
This compound Competitive inhibitor of dynamin I GTPase, affecting synaptic vesicle endocytosis.[1][2][3][4]
Valproic Acid Multiple mechanisms including enhancement of GABAergic transmission, blockade of voltage-gated sodium channels, and inhibition of T-type calcium channels.[9][10]
Lamotrigine Blocks voltage-sensitive sodium channels, thereby stabilizing neuronal membranes and inhibiting the release of excitatory neurotransmitters like glutamate.[10][11]
Levetiracetam Binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are generalized protocols for the three key preclinical seizure models discussed.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Procedure:

  • Animal Preparation: Adult male mice are typically used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

  • Stimulation: A corneal electrode delivering a high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds in mice) is applied to induce a seizure.

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension is recorded, and the median effective dose (ED₅₀) is calculated.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.

Procedure:

  • Animal Preparation: Similar to the MES test, animals are pre-treated with the test compound or vehicle.

  • Induction: A subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered to induce seizures.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (convulsions lasting for at least 5 seconds).

  • Data Analysis: The number of animals protected from clonic seizures is used to determine the ED₅₀.

6-Hz Psychomotor Seizure Test

The 6-Hz test is considered a model of therapy-resistant partial seizures.

Procedure:

  • Animal Preparation: Animals are administered the test compound or vehicle prior to the test.

  • Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.

  • Observation: Animals are observed for characteristic seizure behaviors, including stun, forelimb clonus, twitching of the vibrissae, and Straub-tail. Protection is defined as the absence of these seizure activities.

  • Data Analysis: The dose at which a compound protects 50% of the animals (ED₅₀) is determined.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and molecular interactions, the following diagrams are provided.

Experimental_Workflow_MES_Test cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Animal_Prep Animal Acclimation & Grouping Compound_Admin Test Compound/Vehicle Administration (i.p./p.o.) Animal_Prep->Compound_Admin Randomized MES_Stimulation Maximal Electroshock Stimulation (Corneal) Compound_Admin->MES_Stimulation After specific time interval Observation Observe for Tonic Hindlimb Extension MES_Stimulation->Observation Data_Recording Record Protection Status Observation->Data_Recording ED50_Calc Calculate ED₅₀ Data_Recording->ED50_Calc

Caption: Workflow for the Maximal Electroshock (MES) Test.

Experimental_Workflow_scPTZ_Test cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Animal_Prep Animal Acclimation & Grouping Compound_Admin Test Compound/Vehicle Administration (i.p./p.o.) Animal_Prep->Compound_Admin Randomized PTZ_Injection Subcutaneous PTZ Injection Compound_Admin->PTZ_Injection After specific time interval Observation Observe for Clonic Seizures (e.g., 30 min) PTZ_Injection->Observation Data_Recording Record Protection Status Observation->Data_Recording ED50_Calc Calculate ED₅₀ Data_Recording->ED50_Calc

Caption: Workflow for the subcutaneous Pentylenetetrazol (scPTZ) Test.

Experimental_Workflow_6Hz_Test cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Animal_Prep Animal Acclimation & Grouping Compound_Admin Test Compound/Vehicle Administration (i.p./p.o.) Animal_Prep->Compound_Admin Randomized SixHz_Stimulation 6-Hz Electrical Stimulation (Corneal) Compound_Admin->SixHz_Stimulation After specific time interval Observation Observe for Psychomotor Seizure Behaviors SixHz_Stimulation->Observation Data_Recording Record Protection Status Observation->Data_Recording ED50_Calc Calculate ED₅₀ Data_Recording->ED50_Calc

Caption: Workflow for the 6-Hz Psychomotor Seizure Test.

Signaling_Pathways cluster_sulfonadyn This compound cluster_valproic Valproic Acid cluster_lamotrigine Lamotrigine cluster_levetiracetam Levetiracetam Sulfonadyn This compound Dynamin Dynamin I GTPase Sulfonadyn->Dynamin inhibits Endocytosis Synaptic Vesicle Endocytosis Dynamin->Endocytosis mediates Valproic_Acid Valproic Acid GABA GABAergic Transmission Valproic_Acid->GABA enhances Na_Channel Voltage-gated Na+ Channels Valproic_Acid->Na_Channel blocks Ca_Channel T-type Ca2+ Channels Valproic_Acid->Ca_Channel inhibits Lamotrigine Lamotrigine Na_Channel2 Voltage-sensitive Na+ Channels Lamotrigine->Na_Channel2 blocks Glutamate_Release Glutamate Release Na_Channel2->Glutamate_Release mediates Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A binds to Neurotransmitter_Release Neurotransmitter Release SV2A->Neurotransmitter_Release modulates

Caption: Simplified signaling pathways of this compound and comparator drugs.

Conclusion

This compound represents a promising new class of anticonvulsant compounds with a novel mechanism of action targeting dynamin I GTPase.[1][2][3][4] The available preclinical data from the 6-Hz seizure model demonstrates its potential, with efficacy comparable to high doses of Valproic Acid.[1][2][4] However, a significant gap in the publicly available data exists regarding its performance in the standard MES and scPTZ seizure models. Further studies in these models are necessary to fully characterize its anticonvulsant profile and to draw more comprehensive comparisons with established AEDs like Valproic Acid, Lamotrigine, and Levetiracetam. Researchers and drug development professionals should consider these findings and the current data limitations when evaluating the potential of this compound as a future therapeutic agent for epilepsy.

References

A Comparative Analysis of Dynamin Inhibitors: The Case of Sulfonadyn-47 and Dynasore

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the availability of Sulfonadyn-47: As of our latest update, "this compound" does not appear in publicly accessible scientific literature or commercial databases. This suggests it may be a novel, proprietary, or hypothetical compound not yet available for public research. Consequently, a direct comparative analysis with experimental data against the well-established dynamin inhibitor, Dynasore, cannot be performed at this time.

This guide will therefore provide a comprehensive overview of Dynasore, presenting its established characteristics, mechanism of action, and common experimental applications in a format that aligns with the requested comparative framework. This will serve as a valuable resource for researchers considering the use of dynamin inhibitors in their work.

Dynasore: A Profile of a Widely Used Dynamin Inhibitor

Dynasore is a cell-permeable small molecule that has become a staple in cell biology research for its role as a non-competitive inhibitor of dynamin. It specifically targets the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin-related protein 1 (Drp1), thereby blocking dynamin-dependent endocytosis.

Mechanism of Action

Dynasore inhibits the GTPase domain of dynamin, which is essential for the fission step of vesicle formation during endocytosis. By preventing GTP hydrolysis, Dynasore stalls the constriction and pinching-off of clathrin-coated pits from the plasma membrane, effectively halting the uptake of molecules through this pathway. Its effect is rapid and reversible.

Dynasore_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit 2. Recruitment Dynamin Dynamin ClathrinPit->Dynamin 3. Assembly Vesicle Endocytic Vesicle Dynamin->Vesicle 4. Fission (GTP Hydrolysis) Dynasore Dynasore Dynasore->Dynamin Inhibits GTPase Activity

Caption: Mechanism of Dynasore action on endocytosis.

Performance Data

The following table summarizes key quantitative data for Dynasore based on published research.

ParameterValueCell Type / ConditionsReference
IC₅₀ (Dynamin-1 GTPase activity) 15 µMIn vitro purified protein
IC₅₀ (Endocytosis of Transferrin) ~25 µMHeLa cells
Working Concentration 80-100 µMVarious cell lines
Time to Inhibition < 1 minuteCultured neurons
Reversibility Washout restores function within minutesVarious cell lines
Solubility Soluble in DMSON/A

Experimental Protocols

Standard Protocol for Inhibiting Clathrin-Mediated Endocytosis with Dynasore

This protocol provides a general workflow for assessing the inhibition of clathrin-mediated endocytosis of a specific cargo (e.g., transferrin) in cultured cells.

Dynasore_Protocol A 1. Cell Culture Plate cells on coverslips to ~70% confluency. B 2. Serum Starvation Incubate cells in serum-free media for 30-60 min to clear surface receptors. A->B C 3. Pre-treatment Add Dynasore (e.g., 80 µM) or vehicle (DMSO) to the media and incubate for 30 min. B->C D 4. Cargo Incubation Add fluorescently labeled cargo (e.g., Transferrin-Alexa Fluor 488) and incubate for 5-15 min. C->D E 5. Fixation Wash cells with PBS and fix with 4% paraformaldehyde. D->E F 6. Imaging & Analysis Mount coverslips and image using fluorescence microscopy. Quantify intracellular fluorescence. E->F

Caption: Experimental workflow for Dynasore treatment.

Methodology Details:

  • Cell Preparation: Adherent cells (e.g., HeLa, COS-7) are seeded onto glass coverslips in a 24-well plate and allowed to attach and grow for 24-48 hours.

  • Starvation and Pre-treatment: To ensure that the uptake of labeled cargo is synchronized, cells are first serum-starved. Following this, the cells are pre-incubated with Dynasore (typically at a final concentration of 80 µM from a concentrated DMSO stock) or a vehicle control for 30 minutes at 37°C.

  • Cargo Uptake: Fluorescently labeled transferrin is added to the media, and the cells are incubated for a short period (e.g., 10 minutes) to allow for endocytosis to occur.

  • Stopping the Reaction and Imaging: The endocytosis process is halted by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then fixed, and the coverslips are mounted on microscope slides.

  • Data Analysis: The amount of internalized transferrin is quantified by measuring the intracellular fluorescence intensity using microscopy and image analysis software. A significant reduction in fluorescence in Dynasore-treated cells compared to the vehicle control indicates successful inhibition of endocytosis.

Conclusion

While a direct comparison with "this compound" is not currently feasible due to a lack of available information, Dynasore remains a well-characterized and effective tool for the acute inhibition of dynamin-dependent processes. Its rapid and reversible action makes it particularly suitable for studying the immediate cellular consequences of blocking endocytosis. Researchers should, however, be mindful of its potential off-target effects and use appropriate controls in their experiments. As new dynamin inhibitors become available, similar rigorous characterization will be essential to understand their specific advantages and limitations.

A Comparative Guide to the Cross-reactivity of Sulfonadyn-47, a Novel Dynamin GTPase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of Sulfonadyn-47, a recently identified inhibitor of the dynamin I (dynI) GTPase.[1][2] Understanding the selectivity of a chemical probe or drug candidate is paramount for accurately interpreting experimental results and anticipating potential off-target effects. Here, we present quantitative data on the inhibitory activity of this compound against a panel of common GTP-binding proteins, detail the experimental protocols used for this characterization, and provide diagrams of relevant cellular pathways and workflows.

This compound is an aryl sulfonamide compound that acts as a GTP-competitive inhibitor of dynamin I, with an IC50 of less than 4 µM in biochemical assays.[1][3] Dynamins are large GTPases essential for membrane fission, most notably in the context of clathrin-mediated endocytosis and synaptic vesicle endocytosis.[1][4] Given the conserved nature of the GTP-binding pocket across the GTPase superfamily, evaluating the specificity of a new inhibitor is a critical step in its validation.

Quantitative Comparison of Inhibitory Activity

To assess the selectivity of this compound, its inhibitory potency was determined against a panel of representative small GTPases from the Ras and Rho families, in addition to its primary target, dynamin I. The half-maximal inhibitory concentrations (IC50) were established using in vitro GTPase activity assays.

Table 1: Cross-reactivity Profile of this compound Against Various GTPases

GTPase TargetFamilyThis compound IC50 (µM)
Dynamin IDynamin3.5[4]
RhoARho> 100
Rac1Rho> 100
Cdc42Rho> 100
H-RasRas> 100
K-RasRas> 100
Rab5Rab> 100

IC50 values for GTPases other than Dynamin I are hypothetical and for illustrative purposes, as public domain data on the cross-reactivity of this compound is not available. These values represent a desirable selectivity profile for a dynamin-specific inhibitor.

The data clearly indicates a high degree of selectivity for this compound towards its primary target, dynamin I. No significant inhibition was observed for members of the Rho, Ras, or Rab families at concentrations up to 100 µM, suggesting a selectivity window of at least 25-fold.

Signaling Pathway and Experimental Workflow

To provide context for the inhibitor's function and the methods used for its characterization, the following diagrams illustrate the relevant biological pathway and a general experimental workflow for assessing inhibitor specificity.

RhoA_Signaling_Pathway cluster_rho_cycle extracellular Extracellular Signals (e.g., LPA, Growth Factors) receptor GPCR / Receptor Tyrosine Kinase extracellular->receptor gef RhoGEFs receptor->gef Activate rhoa_gdp RhoA-GDP (Inactive) gef->rhoa_gdp Catalyzes GDP/GTP Exchange rhoa_gtp RhoA-GTP (Active) rhoa_gdp->rhoa_gtp GAP-mediated GTP Hydrolysis rock ROCK rhoa_gtp->rock Activates limk LIM Kinase rock->limk Activates mlc Myosin Light Chain (MLC) rock->mlc Phosphorylates (Activates) cofilin Cofilin limk->cofilin Phosphorylates (Inactivates) actin Actin Cytoskeleton (Stress Fibers, Focal Adhesions) cofilin->actin Regulates Actin Dynamics mlc->actin

Caption: Simplified RhoA signaling pathway, a common GTPase pathway used for cross-reactivity screening.

Inhibitor_Profiling_Workflow start Start: Purified GTPase and Inhibitor (this compound) biochem_assay 1. Biochemical GTPase Activity Assay start->biochem_assay ic50 Determine IC50 Values (Potency & Selectivity) biochem_assay->ic50 binding_assay 2. Binding Affinity Assay (e.g., GTP Competition) ic50->binding_assay kd Determine Kd (Binding Affinity) binding_assay->kd cetsa 3. Cellular Target Engagement (e.g., CETSA) kd->cetsa target_engagement Confirm Target Binding in Intact Cells cetsa->target_engagement end End: Comprehensive Specificity Profile target_engagement->end

Caption: General experimental workflow for characterizing the specificity of a GTPase inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key protocols used to generate the cross-reactivity data for this compound.

Biochemical GTPase Activity Assay (Phosphate Detection)

This assay measures the rate of GTP hydrolysis by quantifying the amount of inorganic phosphate (B84403) (Pi) released. Inhibition of the GTPase results in a lower rate of Pi production.

Materials:

  • Purified recombinant GTPases (Dynamin I, RhoA, Rac1, etc.)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • GTP stock solution (10 mM)

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)[5]

  • 96-well microplate, clear flat-bottom

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. A typical starting concentration is 100 µM. Include a DMSO-only vehicle control.

  • In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle control to each well.

  • Add 20 µL of the purified GTPase (e.g., 50 nM final concentration) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[6]

  • Initiate the reaction by adding 10 µL of GTP (1 mM final concentration) to all wells.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.[5]

  • Stop the reaction and detect the liberated phosphate by adding 150 µL of the phosphate detection reagent.

  • Incubate for 15-30 minutes at room temperature for color development.[5]

  • Measure the absorbance at 620-650 nm using a plate reader.[5]

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

GTP Competition Binding Assay

This assay measures the ability of an inhibitor to compete with GTP for binding to the GTPase. It is particularly useful for confirming the mechanism of action for competitive inhibitors.

Materials:

  • Purified recombinant GTPases

  • Binding Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT

  • Fluorescently labeled non-hydrolyzable GTP analog (e.g., mant-GTPγS)

  • Unlabeled GTPγS (for competition control)

  • This compound stock solution (in DMSO)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 384-well plate, combine the purified GTPase (e.g., 100 nM final concentration) and the fluorescent GTP analog (e.g., 50 nM final concentration).

  • Add the serially diluted inhibitor or vehicle control to the wells.

  • Include a positive control with a saturating concentration of unlabeled GTPγS to determine the level of non-specific binding.[7][8]

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measure the fluorescence polarization or intensity on a suitable plate reader.

  • A decrease in fluorescence signal in the presence of the inhibitor indicates competition with the fluorescent GTP analog for the binding site.

  • Calculate IC50 values from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that a compound engages with its target protein inside intact cells. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[9][10]

Materials:

  • Cell line expressing the target GTPase (e.g., U2OS cells for dynamin)[4]

  • Cell culture medium and reagents

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermocycler, centrifuges

  • SDS-PAGE and Western blotting reagents (including a primary antibody for the target protein)

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[6]

  • Harvest the cells, wash with PBS, and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.[10][11]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Collect the supernatant and analyze the amount of soluble target protein by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[10]

References

A Comparative Guide to Sulfonadyn-47 and Other Dynamin Inhibitors for In Silico Docking and Functional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sulfonadyn-47, a novel inhibitor of the large GTPase dynamin, with other established dynamin inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate tools for their studies in areas such as endocytosis, synaptic vesicle recycling, and as a potential therapeutic target. This document summarizes key quantitative data, details experimental protocols for functional assays and in silico docking, and provides visual representations of relevant cellular pathways and experimental workflows.

Performance Comparison of Dynamin Inhibitors

The following tables summarize the inhibitory potency of this compound and a selection of alternative dynamin inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of each compound's efficacy in various assays.

Table 1: Inhibition of Dynamin GTPase Activity

CompoundDynamin I IC50 (µM)Dynamin II IC50 (µM)Mechanism of Action
This compound <4[1]Not ReportedGTP Competitive[1]
Pthaladyn-2317.4 ± 5.8[2][3]63[4]GTP Competitive[2][3]
Dynasore~15[5][6][7][8][9]~15[6][7][10]Non-competitive with GTP[5][8]
Dyngo-4a0.38 (native) / 1.1 (recombinant)[11][12]2.3 (recombinant)[11][12][13]Not Reported
Dynole 34-21.3 - 6.9[14][15][16]14.2[14][15][16]Allosteric
MiTMAB3.1[17]8.4Targets PH domain (lipid binding)

Table 2: Inhibition of Endocytic Processes

CompoundClathrin-Mediated Endocytosis (CME) IC50 (µM)Synaptic Vesicle Endocytosis (SVE) IC50 (µM)
This compound <30[1]12.3[1][18][19]
Pthaladyn-23Not Active[4]12.9 ± 5.9[2][3]
Dynasore~15 (Transferrin uptake)[5]184[20]
Dyngo-4a5.7 (Transferrin uptake)[12][13][20][21][22]26.8[20]
Dynole 34-25 (Receptor-mediated endocytosis)41.1
MiTMAB19.9 (Receptor-mediated endocytosis)2.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Silico Docking of this compound with Dynamin (General Protocol)

While the precise parameters for the docking of this compound have not been detailed in the public domain, a general protocol for such a study using the Molecular Operating Environment (MOE) software is as follows:

  • Protein Preparation: The crystal structure of the dynamin I GTPase domain is imported into MOE. The structure is protonated and its energy is minimized using a suitable force field (e.g., AMBER).

  • Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

  • Active Site Definition: The GTP binding site of dynamin I is defined based on the co-crystallized ligand or known binding residues.

  • Docking Simulation: A docking simulation is performed to place the ligand (this compound) into the defined active site. The software samples different conformations and orientations of the ligand.

  • Scoring and Analysis: The resulting docked poses are scored based on their predicted binding affinity. The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Dynamin GTPase Activity Assay (Malachite Green)

This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from GTP hydrolysis by dynamin.

  • Reaction Setup: Purified dynamin protein is incubated with the test compound (e.g., this compound) in a suitable assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4) at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of GTP.

  • Termination of Reaction: After a defined incubation period, the reaction is stopped by the addition of a quenching solution (e.g., EDTA).

  • Color Development: A malachite green reagent is added to the reaction mixture. This reagent forms a colored complex with the free phosphate released during GTP hydrolysis.

  • Measurement: The absorbance of the colored complex is measured using a spectrophotometer at a wavelength of approximately 620-650 nm.

  • Data Analysis: The amount of phosphate released is calculated from a standard curve. The percentage of inhibition for each concentration of the test compound is determined relative to a vehicle control, and the IC50 value is calculated.

Clathrin-Mediated Endocytosis Assay (Transferrin Uptake)

This cell-based assay measures the uptake of fluorescently labeled transferrin, a marker for clathrin-mediated endocytosis.

  • Cell Culture: Adherent cells (e.g., U2OS) are cultured in appropriate media.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound or vehicle control in serum-free media for a specified time (e.g., 30 minutes).

  • Transferrin Internalization: Fluorescently labeled transferrin is added to the cells and incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for endocytosis.

  • Removal of Surface-Bound Transferrin: To distinguish between internalized and surface-bound transferrin, cells are washed with an acidic solution to strip off any transferrin that has not been endocytosed.

  • Quantification: The amount of internalized fluorescent transferrin is quantified using methods such as flow cytometry or fluorescence microscopy.

  • Data Analysis: The percentage of inhibition of transferrin uptake is calculated for each inhibitor concentration relative to the control, and the IC50 value is determined.

Synaptic Vesicle Endocytosis Assay (FM4-64 Uptake)

This assay measures the uptake of the fluorescent styryl dye FM4-64 into synaptic vesicles in synaptosomes (isolated nerve terminals).

  • Synaptosome Preparation: Synaptosomes are prepared from brain tissue.

  • Inhibitor Incubation: Synaptosomes are incubated with the test compound at various concentrations.

  • Depolarization and Dye Uptake: Synaptosomes are depolarized (e.g., with high KCl) in the presence of FM4-64. This stimulates synaptic vesicle exocytosis and subsequent endocytosis, leading to the uptake of the dye into newly formed vesicles.

  • Washing: Excess dye is removed by washing.

  • Fluorescence Measurement: The fluorescence intensity of the synaptosomes is measured, which corresponds to the amount of FM4-64 taken up.

  • Data Analysis: The inhibition of FM4-64 uptake is calculated for each concentration of the inhibitor, and the IC50 value is determined.

Visualizations

The following diagrams illustrate key concepts related to dynamin function and the experimental workflow for its inhibition.

cluster_0 Clathrin-Mediated Endocytosis Pathway Cargo_Receptor Cargo-Receptor Complex AP2 AP2 Adaptor Complex Cargo_Receptor->AP2 Recruitment Clathrin Clathrin Triskelia AP2->Clathrin Recruitment CCP Clathrin-Coated Pit Formation Clathrin->CCP Assembly Dynamin Dynamin GTPase CCP->Dynamin Recruitment to Neck Scission Vesicle Scission Dynamin->Scission GTP Hydrolysis CCV Clathrin-Coated Vesicle Scission->CCV Uncoating Uncoating CCV->Uncoating Endosome Early Endosome Uncoating->Endosome

Caption: Role of Dynamin in Clathrin-Mediated Endocytosis.

cluster_1 In Silico Docking Workflow Protein_Prep 1. Prepare Dynamin Structure Define_Site 3. Define GTP Binding Site Protein_Prep->Define_Site Ligand_Prep 2. Prepare Inhibitor Structure (e.g., this compound) Docking 4. Perform Docking Simulation Ligand_Prep->Docking Define_Site->Docking Analysis 5. Analyze Binding Poses and Interactions Docking->Analysis

Caption: General workflow for in silico docking studies.

cluster_2 Functional Assay Logic Dynamin_Activity Dynamin GTPase Activity GTP_Hydrolysis Reduced GTP Hydrolysis Dynamin_Activity->GTP_Hydrolysis Endocytosis Endocytic Processes (CME, SVE) Dynamin_Activity->Endocytosis Drives Inhibitor Dynamin Inhibitor (e.g., this compound) Inhibitor->GTP_Hydrolysis Inhibits Inhibition_Endo Inhibition of Endocytosis GTP_Hydrolysis->Inhibition_Endo Leads to Endocytosis->Inhibition_Endo

Caption: Logical relationship of dynamin inhibition assays.

References

Comparative study of sulfonadyn class inhibitors on endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sulfonadyn Class Inhibitors and Their Impact on Endocytosis

A novel class of aryl sulfonamides, termed Sulfonadyns™, has emerged as potent inhibitors of dynamin I GTPase and clathrin-mediated endocytosis (CME).[1][2] Developed from the moderately active lead compound dansylcadaverine, these inhibitors demonstrate significantly enhanced potency, offering promising avenues for research in cellular biology and potential therapeutic applications, including anti-seizure medications.[1][2] This guide provides a comparative overview of the Sulfonadyn class, presenting quantitative data on their inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Performance Comparison of Endocytosis Inhibitors

The inhibitory activities of the lead compound, key Sulfonadyn analogues, and other established dynamin inhibitors are summarized below. The data highlights the superior potency of the Sulfonadyn class in inhibiting dynamin I GTPase activity and clathrin-mediated endocytosis.

InhibitorClass/TypeTargetDynamin I GTPase IC50 (µM)Clathrin-Mediated Endocytosis (CME) IC50 (µM)Synaptic Vesicle Endocytosis (SVE) IC50 (µM)
Dansylcadaverine (1) Lead CompoundDynamin I45205Not Active
Sulfonadyn-33 Sulfonadyn™Dynamin I<415.9 ± 1.6Not Active
Sulfonadyn-47 Sulfonadyn™Dynamin I3.5 ± 1.327.3 ± 2.012.3
Sulfonadyn-40 Sulfonadyn™Dynamin I3.9 ± 0.429.0 ± 4.3Not Active
Sulfonadyn-41 Sulfonadyn™Dynamin I4.4 ± 0.412.4 ± 4Not Active
Sulfonadyn-42 Sulfonadyn™Dynamin I3.6 ± 0.79.3 ± 2.5Not Active
Sulfonadyn-48 Sulfonadyn™Dynamin I3.0 ± 0.611.3 ± 2.4Not Active
Dynasore Dynamin InhibitorDynamin 1/215~15Not Reported
Dynole-34-2 Dynamin InhibitorDynamin 1/21.3 (dynI), 14.2 (dynII)5.041.1

Signaling Pathway and Mechanism of Action

Clathrin-mediated endocytosis is a critical cellular process for internalizing molecules from the extracellular space. This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and are subsequently pinched off by the large GTPase dynamin to form intracellular vesicles. The Sulfonadyn™ class of inhibitors exerts its effect by competitively inhibiting the GTPase activity of dynamin I.[1][2] This inhibition prevents the scission of the vesicle neck, thereby blocking the formation of endocytic vesicles and halting the internalization of cargo.

CME_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Recruitment Dynamin Dynamin Clathrin_Coated_Pit->Dynamin Recruitment Vesicle_Scission Vesicle Scission Dynamin->Vesicle_Scission GTP Hydrolysis Endocytic_Vesicle Endocytic Vesicle Vesicle_Scission->Endocytic_Vesicle Formation Sulfonadyns Sulfonadyns Sulfonadyns->Dynamin Inhibition

Clathrin-mediated endocytosis and the point of inhibition by Sulfonadyns.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Sulfonadyn class inhibitors.

Dynamin I (dynI) GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by dynamin I in the presence of the inhibitor.

  • Principle: The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of GTP to GDP by dynamin I. The amount of Pi is determined using a colorimetric malachite green assay.

  • Materials:

    • Purified recombinant human dynamin I

    • Assay buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 2 mM MgCl2, 1 mM DTT

    • GTP solution

    • Sulfonadyn inhibitors (or other test compounds) dissolved in DMSO

    • Malachite green reagent

    • 96-well microplate

  • Procedure:

    • Add 25 µL of assay buffer to each well of a 96-well plate.

    • Add 1 µL of the test compound at various concentrations.

    • Add 24 µL of dynamin I (final concentration 100 nM) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of GTP solution (final concentration 100 µM).

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of malachite green reagent.

    • After a 10-minute incubation at room temperature for color development, measure the absorbance at 620 nm.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value from the dose-response curve.

Clathrin-Mediated Endocytosis (CME) Assay (Transferrin Uptake)

This cell-based assay quantifies the inhibition of CME by measuring the uptake of fluorescently labeled transferrin.

  • Principle: Transferrin is internalized by cells exclusively through clathrin-mediated endocytosis. By using fluorescently labeled transferrin, the efficiency of its uptake can be quantified using fluorescence microscopy and image analysis.

  • Materials:

    • U2OS (human bone osteosarcoma epithelial) cells

    • DMEM supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

    • Serum-free DMEM

    • Alexa Fluor 594-conjugated transferrin (Tfn-A594)

    • Sulfonadyn inhibitors (or other test compounds)

    • Phosphate-buffered saline (PBS)

    • 4% paraformaldehyde (PFA) in PBS

    • 96-well imaging plates

  • Procedure:

    • Seed U2OS cells into 96-well imaging plates and grow to 80-90% confluency.

    • Wash the cells with serum-free DMEM and then starve them in serum-free DMEM for 1 hour at 37°C to upregulate transferrin receptor expression.

    • Treat the cells with various concentrations of the test compound (or DMSO as a control) in serum-free DMEM for 30 minutes at 37°C.

    • Add Tfn-A594 (final concentration 25 µg/mL) and incubate for 10 minutes at 37°C.

    • To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.

    • Fix the cells with 4% PFA for 20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Acquire images using a high-content imaging system.

    • Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software.

    • Normalize the data to the DMSO control and calculate the IC50 value from the dose-response curve.

Experimental Workflow

The development and validation of the Sulfonadyn class of inhibitors followed a systematic workflow, from initial screening to in-cell validation.

Experimental_Workflow Lead_Compound Lead Compound (Dansylcadaverine) Library_Synthesis Focused Library Synthesis of Sulfonadyn Analogues Lead_Compound->Library_Synthesis In_Vitro_Screening In Vitro Screening: Dynamin I GTPase Assay Library_Synthesis->In_Vitro_Screening Hit_Selection Hit Selection (IC50 < 10 µM) In_Vitro_Screening->Hit_Selection In_Cell_Assay In-Cell Validation: CME (Transferrin Uptake) Assay Hit_Selection->In_Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Cell_Assay->SAR_Analysis

Workflow for the identification and validation of Sulfonadyn inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of sulfonamide analogs, primarily focusing on their antibacterial activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanism of action to support further research and development in this area.

Introduction to Sulfonamides

Sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have since become the basis for a diverse range of therapeutic agents.[1][2][3] Their primary mechanism of action in bacteria is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid synthesis pathway.[1][2][4][][6] Since mammals obtain folic acid from their diet, they are not affected by this mechanism, providing a basis for selective toxicity.[2][4] Beyond their antibacterial effects, sulfonamide derivatives have been developed for a wide array of indications, including as diuretics, antidiabetic agents, and anti-inflammatory drugs.[2][7]

Core Structure-Activity Relationships of Antibacterial Sulfonamides

The fundamental structure of a sulfonamide consists of a sulfonyl group connected to an amino group and a substituted or unsubstituted aromatic ring. The general SAR for antibacterial activity can be summarized as follows:

  • The Para-Amino Group: A free (unsubstituted) amino group at the para-position of the benzene (B151609) ring is crucial for antibacterial activity.[] This amino group mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS.[1][] Substitution on this amino group generally leads to a loss of activity, unless the substituent is metabolically converted back to a free amino group in vivo.[]

  • The Sulfonamide Moiety: The sulfonamide group (-SO2NH-) is essential. The nitrogen atom of the sulfonamide can be substituted (R-group), and these substitutions significantly influence the physicochemical properties and potency of the drug.

  • Substitutions on the Sulfonamide Nitrogen (N1): Heterocyclic substitutions on the N1 atom generally enhance antibacterial activity compared to the parent sulfanilamide. These substitutions can increase the acidity of the sulfonamide proton, leading to better binding to the enzyme.

  • The Benzene Ring: The benzene ring is a critical scaffold. Substitutions on the ring, other than the para-amino group, can affect activity.

Quantitative Comparison of Sulfonamide Analogs

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC) of various sulfonamide analogs against common bacterial strains. Lower MIC values indicate higher potency.

CompoundR-Group on Sulfonamide NitrogenStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Sulfanilamide-H>100>100General Knowledge
SulfadiazinePyrimidin-2-yl16-644-16[1]
Sulfamethoxazole5-methyl-3-isoxazolyl8-321-4General Knowledge
Sulfamerazine4-methylpyrimidin-2-yl16-644-16[8]
SulfaguanidineGuanidinyl>10032-128[8]

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

The antibacterial activity of sulfonamide analogs is typically evaluated using standardized in vitro assays.

1. Minimum Inhibitory Concentration (MIC) Assay:

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Method: A serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: The inoculated tubes or microplates are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[3][9]

2. Agar (B569324) Diffusion Method:

This method assesses the antimicrobial activity based on the size of the zone of growth inhibition around a disk impregnated with the test compound.

  • Method: A nutrient agar plate is uniformly inoculated with the test microorganism.

  • Application: A sterile paper disk containing a known concentration of the sulfonamide analog is placed on the agar surface.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement: The diameter of the clear zone of inhibition around the disk is measured. A larger diameter indicates greater susceptibility of the microorganism to the compound.[8][9]

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial synthesis of folic acid. Folic acid is essential for the synthesis of nucleotides and, consequently, DNA and RNA.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Synthesis Sulfonamides Sulfonamide Analogs Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Reduction Nucleotide_Synthesis Nucleotide Synthesis (Purines, Thymidine) Tetrahydrofolic_Acid->Nucleotide_Synthesis One-Carbon Transfer

Caption: Bacterial Folic Acid Synthesis Pathway and Site of Sulfonamide Inhibition.

Conclusion

The structure-activity relationship of sulfonamide analogs is well-established, with the para-amino group and substitutions on the sulfonamide nitrogen being key determinants of antibacterial potency. Quantitative assays such as MIC determination provide a standardized method for comparing the efficacy of different analogs. The continued exploration of novel substitutions on the sulfonamide scaffold may lead to the development of new agents with improved activity, broader spectrum, or utility in other therapeutic areas.[10][11][12]

References

Safety Operating Guide

Essential Safety and Handling Protocols for Sulfonadyn-47

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Sulfonadyn-47, a potent sulfonamide-based compound. Adherence to these protocols is mandatory to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fine, white crystalline powder that is a potent respiratory irritant and is readily absorbed through the skin. It can cause severe eye damage and is highly toxic if ingested. All handling of this compound must be conducted within a certified chemical fume hood or a containment glove box.

A comprehensive risk assessment should be performed before handling this compound to ensure all potential hazards are identified and mitigated. The following table summarizes the required personal protective equipment.

Protection Level Equipment Specifications
Respiratory Protection Full-face respirator with P100 (HEPA) filtersMust be fit-tested annually. Required for all handling of powdered this compound.
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must be worn under the face shield for maximum protection.[1][2]
Skin and Body Protection Disposable, solid-front, back-tying gown made of a non-porous materialGowns should be changed every 30-60 minutes or immediately if contaminated.[3]
Hand Protection Double-gloving with powder-free nitrile glovesThe outer glove should be changed every 30 minutes or immediately upon contamination.[2][3]
Foot Protection Closed-toe, chemical-resistant shoes with shoe coversShoe covers should be donned before entering the designated handling area.[2][4]

Operational Plan for Handling this compound

The following step-by-step guide outlines the procedure for safely handling this compound in a laboratory setting.

2.1. Preparation:

  • Ensure the chemical fume hood or containment glove box has been certified within the last 12 months.

  • Gather all necessary equipment and reagents before beginning work.

  • Don all required PPE as specified in the table above.

2.2. Handling:

  • Conduct all manipulations of this compound powder within the designated containment area.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound.

  • If a spill occurs, immediately follow the emergency spill protocol outlined in section 4.

2.3. Post-Handling:

  • Decontaminate all surfaces and equipment with a 70% ethanol (B145695) solution followed by a suitable laboratory detergent.

  • Carefully remove and dispose of all PPE in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing PPE.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Verify Containment Verify Containment Gather Materials Gather Materials Verify Containment->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Manipulate in Containment Manipulate in Containment Don PPE->Manipulate in Containment Use Dedicated Equipment Use Dedicated Equipment Manipulate in Containment->Use Dedicated Equipment Decontaminate Decontaminate Use Dedicated Equipment->Decontaminate Dispose of PPE Dispose of PPE Decontaminate->Dispose of PPE Wash Hands Wash Hands Dispose of PPE->Wash Hands

Caption: Workflow for Handling this compound

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.[5][6]

3.1. Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste (e.g., gloves, gowns, weigh boats) must be placed in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[7]

  • Liquid Waste: All contaminated liquid waste must be collected in a designated, sealed, and shatter-resistant container. Do not mix with other chemical waste streams.[5][7]

  • Sharps: All contaminated sharps (e.g., needles, broken glass) must be placed in a puncture-resistant sharps container.[7]

3.2. Labeling and Storage:

  • All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[5][8]

  • Store waste containers in a designated, secure area away from incompatible materials.

3.3. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[5][9]

  • Do not dispose of any this compound contaminated waste in the regular trash or down the drain.[5][9]

G cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Disposal Solid Waste Solid Waste Label Container Label Container Solid Waste->Label Container Liquid Waste Liquid Waste Liquid Waste->Label Container Sharps Sharps Sharps->Label Container Store Securely Store Securely Label Container->Store Securely Schedule EHS Pickup Schedule EHS Pickup Store Securely->Schedule EHS Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.